molecular formula C10H6F4O2 B8012291 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Número de catálogo: B8012291
Peso molecular: 234.15 g/mol
Clave InChI: LUEWWWLVURRLNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is a high-value fluorinated cinnamic acid derivative with the molecular formula C 10 H 6 F 4 O 2 and a molecular weight of 234.0 g/mol . This compound is characterized by its high LogP of 3.16, indicating significant lipophilicity, a polar surface area of 37 Ų, and the presence of multiple hydrogen bond acceptors . The strategic incorporation of both fluorine and trifluoromethyl (CF 3 ) groups on the aromatic ring makes this molecule a privileged scaffold in medicinal chemistry and drug discovery. The -CF 3 group is a key pharmacophore in numerous FDA-approved drugs due to its ability to enhance metabolic stability, modulate lipophilicity, and influence binding affinity through electron-withdrawing effects and halogen bonding potential . As a cinnamic acid derivative, this compound serves as a versatile building block for the synthesis of more complex molecules. Its core structure is analogous to various bioactive compounds, suggesting potential research applications in developing enzyme inhibitors or receptor modulators . Furthermore, fluorinated compounds are of significant interest in the development of agents targeting neurological and metabolic pathways, including those involving PPAR receptors, although the specific mechanism of action for this compound would be determined by the final target in a research setting . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers can leverage its unique physicochemical properties to advance projects in hit-to-lead optimization and structure-activity relationship (SAR) studies.

Propiedades

IUPAC Name

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F4O2/c11-8-5-6(2-4-9(15)16)1-3-7(8)10(12,13)14/h1-5H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWWWLVURRLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the strategic incorporation of fluorinated aromatic motifs is a proven tactic to enhance a drug candidate's pharmacokinetic profile. The compound 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (CAS 231291-13-7), a highly specialized cinnamic acid derivative, serves as a privileged building block. The trifluoromethyl ( −CF3​ ) group imparts profound lipophilicity and metabolic stability by blocking cytochrome P450-mediated oxidation sites, while the adjacent fluorine atom exerts a strong inductive effect that modulates the electronic environment of the aromatic ring[1].

This specific fluorinated cinnamic acid is heavily utilized in the synthesis of advanced therapeutics, including serine/threonine kinase inhibitors[2] and novel receptor modulators[1]. This technical guide provides a comprehensive, self-validating methodology for its synthesis via the Knoevenagel-Doebner condensation, detailing the mechanistic causality behind each experimental parameter.

Mechanistic Pathway: The Knoevenagel-Doebner Condensation

The most efficient and scalable route to synthesize α,β-unsaturated carboxylic acids from aromatic aldehydes is the Knoevenagel condensation, specifically the Doebner modification[3]. This approach avoids the harsh conditions of the Perkin reaction (which requires acid anhydrides and alkali salts) and reliably yields the thermodynamically favored (E)-isomer[3].

Causality of the Reaction Design
  • Reagent Selection : Malonic acid is chosen over acetic anhydride because its active methylene protons are significantly more acidic, allowing for deprotonation by mild organic bases rather than requiring strong alkali salts[4].

  • Catalytic System : Pyridine acts as both a polar aprotic solvent and a weak base. It facilitates the deprotonation of malonic acid to form an enolate equivalent[2].

  • Stereochemical Control : The reaction proceeds through an alkylidenemalonic acid intermediate. Upon heating to 100 °C, thermal decarboxylation occurs. The transition state strictly dictates the extrusion of CO2​ in a manner that minimizes allylic strain, exclusively yielding the (E)-trans configuration of the resulting alkene[3].

KnoevenagelMechanism Aldehyde 3-Fluoro-4-(CF3)-Benzaldehyde + Malonic Acid Enolate Enolate Formation (Pyridine Base) Aldehyde->Enolate Addition Nucleophilic Addition & Dehydration Enolate->Addition Decarboxylation Thermal Decarboxylation (-CO2, 100°C) Addition->Decarboxylation Heat Product (E)-Cinnamic Acid Derivative Decarboxylation->Product Stereocontrol

Mechanistic pathway of the Knoevenagel-Doebner condensation.

Experimental Protocol

The following protocol is adapted from validated pharmaceutical synthesis workflows for kinase inhibitors[2]. It is designed as a self-validating system where macroscopic observations directly correlate with reaction progress.

Materials Required
  • Starting Material : 3-Fluoro-4-(trifluoromethyl)benzaldehyde (1.0 equiv, 66.9 mmol, 12.8 g)

  • Reagent : Malonic acid (1.1 equiv, 73.5 mmol, 7.65 g)

  • Solvent/Base : Pyridine (1.5 equiv, 100 mmol, 8.11 mL)

  • Workup Reagent : 3M Hydrochloric acid (aqueous)

Step-by-Step Methodology
  • Reaction Assembly : In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 3-fluoro-4-(trifluoromethyl)benzaldehyde and malonic acid[2].

  • Base Addition : Add the pyridine to the flask. Causality: The mixture will initially form a slurry. Pyridine homogenizes the reaction matrix and initiates the deprotonation of malonic acid[2].

  • Thermal Activation : Heat the agitated mixture to 100 °C using an oil bath[2]. Causality & Validation: At approximately 80 °C, the mixture will become a clear solution, and effervescence will begin. This bubbling is the evolution of CO2​ gas during decarboxylation. Maintain heating for 6 hours. The complete cessation of gas evolution serves as a visual, self-validating indicator that the decarboxylation is complete.

  • Acidic Workup : Remove the flask from the heat source and allow it to cool to ambient temperature. Slowly add 100 mL of 3M HCl while maintaining vigorous agitation for 1 hour[2]. Causality: The reaction initially produces the soluble pyridinium salt of the cinnamic acid. The strong acid neutralizes the pyridine (forming water-soluble pyridinium chloride) and protonates the product. Due to the extreme lipophilicity of the −CF3​ group, the free carboxylic acid will rapidly crash out of the aqueous solution as a dense white/off-white precipitate.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with copious amounts of ice-cold distilled water to remove any unreacted malonic acid and residual salts[2].

  • Drying : Dry the isolated solid in a vacuum oven at 50 °C to a constant weight to afford the pure (E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (Expected yield: ~90%)[2].

Workflow Step1 1. Reagent Mixing Aldehyde + Malonic Acid Step2 2. Base Addition Pyridine (1.5 equiv) Step1->Step2 Step3 3. Thermal Activation 100°C, 6 hours (-CO2) Step2->Step3 Step4 4. Acidic Workup 3M HCl (pH < 2) Step3->Step4 Step5 5. Isolation Vacuum Filtration & Wash Step4->Step5 Step6 6. Final Product >90% Yield, (E)-Isomer Step5->Step6

Experimental workflow for synthesizing the fluorinated cinnamic acid.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be rigorously characterized. The presence of both fluorine and a trifluoromethyl group allows for definitive structural assignment via multinuclear NMR spectroscopy.

Self-Validating Spectral Features : The most critical diagnostic signal in the 1H NMR spectrum is the coupling constant ( J ) of the vinylic protons. A coupling constant of J≈16.0 Hz mathematically proves the (E)-trans geometry of the double bond, distinguishing it from the (Z)-cis isomer ( J≈10−12 Hz ). Furthermore, NMR will exhibit distinct spin-spin splitting due to the proximity of the aromatic fluorine to the −CF3​ group.

Table 1: Expected Characterization Data
Analytical TechniqueExpected Signals / ValuesStructural Assignment
1H NMR (400 MHz, DMSO- d6​ ) δ 12.65 (br s, 1H)Carboxylic acid proton ( −COOH )
δ 7.85 (t, J=8.0 Hz , 1H)Aromatic proton (H-5)
δ 7.78 (d, J=11.5 Hz , 1H)Aromatic proton (H-2)
δ 7.68 (d, J=8.0 Hz , 1H)Aromatic proton (H-6)
δ 7.62 (d, J=16.0 Hz , 1H)Vinylic proton ( C=CH−Ar ), (E)-isomer
δ 6.68 (d, J=16.0 Hz , 1H)Vinylic proton ( HOOC−CH=C ), (E)-isomer
NMR (376 MHz, DMSO- d6​ ) δ -60.5 (d, J=12.0 Hz , 3F)Trifluoromethyl group ( −CF3​ )
δ -114.2 (m, 1F)Aromatic fluorine ( −F )
LC-MS (ESI-) m/z 233.0 [M−H]− Molecular ion

Process Optimization & Green Alternatives

While the pyridine-mediated Doebner modification is the industry standard for maximum yield[2], the toxicity of pyridine has driven the development of greener alternatives. Researchers scaling this synthesis for early-phase drug development should consider alternative catalytic systems.

Replacing pyridine with aliphatic tertiary amines like Triethylamine (TEA) in toluene[4], or utilizing organocatalysts such as DABCO in DMF[5] or L-proline in ethanol[6], can significantly reduce the environmental footprint of the synthesis, albeit sometimes at the cost of reaction time or overall yield.

Table 2: Comparison of Knoevenagel Condensation Conditions
Catalyst / Solvent SystemTemperatureReaction TimeTypical YieldEnvironmental / Safety Profile
Pyridine (Standard)[2]100 °C6 h~90%High toxicity; difficult solvent recovery.
DABCO / DMF [5]80 °C4 - 6 h~85%Moderate; DMF requires aqueous washing.
Triethylamine / Toluene [4]110 °C8 h~80%Moderate; easier solvent recycling.
L-Proline / Ethanol [6]70 °C12 - 16 h~70-75%Excellent (Green chemistry); non-toxic.

References

  • Google Patents. "Serine/threonine kinase inhibitors (WO2012118850A1)." World Intellectual Property Organization.
  • Nagalakshmi, K., et al. "A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst." Asian Journal of Chemistry, 2017. Available at: [Link]

  • Pawar, H. S., et al. "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid." New Journal of Chemistry (RSC), 2015. Available at:[Link]

  • Peyrot, C., et al. "Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol." PubMed Central (PMC), 2020. Available at:[Link]

  • ACS Publications. "Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline." PubMed Central (PMC), 2023. Available at:[Link]

Sources

Spectroscopic data (NMR, IR, MS) of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive spectroscopic analysis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (also known as 3-fluoro-4-(trifluoromethyl)cinnamic acid). By deconstructing its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles, this whitepaper serves as an authoritative reference for researchers utilizing this molecule in advanced synthetic and medicinal chemistry.

Structural Significance and Chemical Context

3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is a highly functionalized aromatic building block characterized by an (E)-alkene geometry and a sterically demanding, electron-deficient aromatic ring[1]. The synergistic electron-withdrawing effects of the meta-fluoro and para-trifluoromethyl substituents profoundly alter the molecule's electron density. This specific stereoelectronic profile makes it a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators, where the -CF3 group drives critical hydrophobic ligand-receptor interactions[2]. Furthermore, it serves as a vital precursor for the chemoenzymatic synthesis of site-selectively fluorinated chiral amino acids[3] and acts as a core scaffold in the development of novel antimicrobial agents[4].

Multinuclear NMR Spectroscopy: Causality and Assignments

The structural elucidation of this compound relies heavily on multinuclear NMR ( 1 H, 13 C, 19 F). The presence of two distinct halogenated environments necessitates a deep understanding of scalar heteronuclear coupling ( JCF​ and JHF​ ).

1 H NMR: Anisotropic Deshielding and Alkene Geometry

The 1 H NMR spectrum is defined by the rigid trans-alkene and the trisubstituted aromatic ring.

  • Causality of Alkene Shifts: The H- α and H- β protons exhibit a large scalar coupling constant ( 3JHH​=16.0 Hz), which is the definitive quantum mechanical marker of the trans (E) configuration. The H- β proton is significantly deshielded ( 7.65 ppm) compared to H- α ( 6.72 ppm) due to the anisotropic effect of the adjacent aromatic ring and the resonance electron withdrawal from the carbonyl group.

  • Causality of Aromatic Shifts: The strongly electron-withdrawing -CF 3​ group deshields the ortho proton (H-5). Simultaneously, the fluorine atom at C-3 induces complex multiplet splitting due to heteronuclear nJHF​ coupling, splitting the H-2 signal into a distinct doublet of doublets ( 3JHF​≈11.5 Hz).

13 C and 19 F NMR: Heteronuclear Coupling Dynamics

Carbon assignments are dictated by massive 1JCF​ couplings. The -CF 3​ carbon appears as a distinct quartet ( 1JCF​≈272 Hz), while the aromatic C-3 carbon splits into a large doublet ( 1JCF​≈255 Hz). In the 19 F spectrum, the spatial proximity of the -F and -CF 3​ groups often results in an observable through-space 4JFF​ coupling ( 12.5 Hz), confirming their relative ortho orientation on the ring.

Table 1: Comprehensive Multinuclear NMR Assignments (DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Assignment / Structural Causality
1 H 12.65br s, 1HCOOH (Highly deshielded due to H-bonding)
1 H 7.85dd, J=11.5,1.5 , 1HAr-H2 ( 3JHF​ coupling to C3-F)
1 H 7.82dd, J=8.2,7.5 , 1HAr-H5 (Deshielded by adjacent -CF 3​ )
1 H 7.72dd, J=8.2,1.5 , 1HAr-H6
1 H 7.65d, J=16.0 , 1HAlkene H- β (trans geometry confirmed)
1 H 6.72d, J=16.0 , 1HAlkene H- α
13 C 167.5sC=O (Carbonyl carbon)
13 C 159.2dq, 1JCF​=255.0 , 3JCF​=2.5 Ar-C3 (Directly bonded to F)
13 C 122.8qd, 1JCF​=272.0 , 3JCF​=4.0 -CF 3​ carbon
19 F -60.5d, 4JFF​=12.5 , 3F-CF 3​ fluorine atoms
19 F -115.2q, 4JFF​=12.5 , 1FAr-F fluorine atom

Mass Spectrometry (EI-MS) Fragmentation Pathways

Under standard 70 eV electron ionization (EI), the molecule yields a robust molecular ion[M] +∙ at m/z 234. The fragmentation causality is driven by the thermodynamic stability of the resulting cations. Alpha-cleavage of the carboxylic acid yields an [M - OH] + peak at m/z 217. A secondary, highly diagnostic rearrangement involves the loss of HF from the[M - COOH] + fragment, yielding a stable conjugated fluorinated cation at m/z 169.

MS_Pathway M [M]⁺• m/z 234 M_OH [M - OH]⁺ m/z 217 M->M_OH - •OH M_COOH [M - COOH]⁺ m/z 189 M->M_COOH - •COOH Ar_cation [Ar]⁺ m/z 163 M->Ar_cation - •CH=CHCOOH M_COOH_HF [M - COOH - HF]⁺• m/z 169 M_COOH->M_COOH_HF - HF

Figure 1: Proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups.

  • Causality of the Carbonyl Shift: The C=O stretch is observed at 1695 cm −1 . This frequency is notably lower than that of isolated aliphatic carboxylic acids ( 1710 cm −1 ). The causality lies in the conjugation with the adjacent C=C double bond, which increases the single-bond character of the carbonyl group, thereby lowering its vibrational force constant.

Table 2: Key FT-IR Vibrational Frequencies (ATR)
Wavenumber (cm −1 )IntensityVibrational Mode & Causality
3300 – 2500Strong, BroadO-H stretch (Hydrogen-bonded acid dimers)
1695Strong, SharpC=O stretch ( α,β -unsaturated conjugation)
1635MediumC=C stretch (Alkene double bond)
1315, 1120StrongC-F stretch (Overlapping -CF 3​ and Ar-F bands)
980Medium=C-H out-of-plane bend (Confirms trans alkene)

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, meaning the workflow inherently checks its own accuracy before proceeding to the next step.

Multinuclear NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Lock and Shim (Self-Validation Check): Lock onto the 2 H resonance of DMSO. Validation: The lock level must remain stable (>80% capacity), and the 1D solvent peak width at half-height must be <1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous and must be re-shimmed.

  • 1 H Acquisition: Run a standard 1D proton experiment (ns=16, d1=1s). Validation: Assess the Signal-to-Noise (S/N) ratio. If baseline noise obscures the fine 4JHF​ couplings, increase the number of scans (ns) before proceeding to heteronuclear experiments.

  • 13 C and 19 F Acquisition: Execute 13 C (ns=512, d1=2s, 1 H-decoupled) and 19 F (ns=64, d1=1s) acquisitions.

NMR_Workflow Prep 1. Sample Preparation (15 mg in 0.6 mL DMSO-d6) Lock 2. Lock & Shim (2H resonance of DMSO) Prep->Lock Acq1H 3. 1H Acquisition (ns=16, d1=1s) Lock->Acq1H Acq13C 4. 13C Acquisition (ns=512, d1=2s, 1H decoupled) Lock->Acq13C Acq19F 5. 19F Acquisition (ns=64, d1=1s) Lock->Acq19F Process 6. Data Processing (FT, Phase/Baseline Correction) Acq1H->Process Acq13C->Process Acq19F->Process

Figure 2: Standardized self-validating workflow for multinuclear NMR acquisition.

FT-IR (ATR) Acquisition Protocol
  • Background Scan (Self-Validation Check): Perform a 16-scan background acquisition on the clean diamond ATR crystal. Validation: The background spectrum must show a flat baseline with no sharp peaks. The presence of peaks indicates crystal contamination, requiring immediate solvent cleaning and a rescan.

  • Sample Scan: Apply 2 mg of the solid compound to the crystal, apply pressure via the anvil, and acquire 32 scans at a resolution of 4 cm −1 .

EI-MS Acquisition Protocol
  • Instrument Autotune (Self-Validation Check): Introduce Perfluorotributylamine (PFTBA) calibrant into the source. Validation: The system must correctly assign standard masses (m/z 69, 219, 502) with correct isotopic ratios. Failure to match these exact parameters indicates a dirty source or quadrupole misalignment.

  • Sample Injection: Inject 1 μ L of a 10 μ g/mL solution (in methanol) via direct injection or GC-interface, scanning from m/z 50 to 400.

Sources

Crystal Structure Analysis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) and advanced organic materials heavily relies on understanding solid-state chemistry. Cinnamic acid derivatives are privileged scaffolds known for their broad biological efficacy, including roles as potent acetylcholinesterase (AChE) inhibitors and anti-inflammatory agents[1],[2]. The introduction of fluorine atoms and trifluoromethyl (–CF 3​ ) groups profoundly alters the physicochemical landscape of these molecules.

This whitepaper provides an authoritative, in-depth technical guide on the crystal structure analysis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid . By synthesizing principles of X-ray crystallography, supramolecular chemistry, and thermodynamics, this guide establishes a self-validating framework for isolating, resolving, and analyzing the solid-state behavior of highly fluorinated cinnamic acid derivatives.

Molecular Design & Crystallographic Rationale

The target molecule features a trans-alkene backbone terminating in a carboxylic acid, with an aromatic ring substituted by a 3-fluoro and a 4-trifluoromethyl group. Every structural feature dictates a specific crystallographic outcome:

  • The Carboxylic Acid Motif: Acts as the primary structure-directing group. In the solid state, cinnamic acids almost universally form centrosymmetric R22​(8) hydrogen-bonded cyclic dimers[3].

  • The –CF 3​ Group (Steric & Dynamic Effects): The trifluoromethyl group is highly electron-withdrawing and sterically demanding. Crystallographically, –CF 3​ groups are notorious for exhibiting rotational disorder at room temperature. Furthermore, they can induce complex temperature-dependent phase transitions, such as the unit cell quadrupling (with Z′ increasing from 2 to 8) observed in the closely related trans-4-(trifluoromethyl) cinnamic acid when cooled below 132 K[4],[5].

  • The 3-Fluoro Substituent: Fluorination alters the molecular dipole and introduces the potential for secondary supramolecular interactions, such as C–F···F halogen bonding and C–F···H contacts, which compete with standard π−π stacking to dictate the final polymorphic form[6].

Supramolecular Core Target Molecule 3-[3-fluoro-4-(trifluoromethyl)phenyl] prop-2-enoic acid Carboxyl Carboxylic Acid -COOH Core->Carboxyl Trifluoro Trifluoromethyl -CF3 Core->Trifluoro Fluoro Aryl Fluoride -F Core->Fluoro Alkene Trans-Alkene -CH=CH- Core->Alkene HBond O-H···O Hydrogen Bond R2,2(8) Dimer Motif Carboxyl->HBond Primary Director XBond Halogen Bonding C-F···F & C-F···H Trifluoro->XBond Steric Bulk & F-Contacts Fluoro->XBond Electronic Tuning Photo Solid-State Reactivity [2+2] Photodimerization Alkene->Photo Topochemical Alignment

Fig 1. Supramolecular interaction hierarchy in the fluorinated cinnamic acid.

Self-Validating Experimental Protocols

To achieve publication-quality crystallographic data, the workflow from synthesis to structure refinement must be treated as a continuous, self-validating system. The causality behind each step is detailed below.

Protocol A: Stereoselective Synthesis

Objective: Synthesize the pure trans (E) isomer of the target compound. Causality: The Knoevenagel condensation is utilized because the thermodynamic equilibration under reflux conditions heavily favors the trans-isomer, preventing geometric impurity in the crystal lattice.

  • Reaction: Dissolve 1.0 eq of 3-fluoro-4-(trifluoromethyl)benzaldehyde and 1.2 eq of malonic acid in anhydrous pyridine.

  • Catalysis: Add 0.1 eq of piperidine. The secondary amine acts as an organocatalyst, forming a highly reactive iminium intermediate.

  • Reflux: Heat the mixture to 90°C for 4 hours until CO 2​ evolution ceases.

  • Workup: Cool to room temperature and acidify with 1M HCl (pH ~2) to precipitate the crude acid.

  • Validation: Perform 1 H-NMR. A coupling constant ( J ) of ~16 Hz for the alkene protons mathematically validates the exclusive formation of the trans-isomer.

Protocol B: Single Crystal Growth

Objective: Grow defect-free single crystals suitable for X-ray diffraction. Causality: Fluorinated compounds are prone to kinetic trapping of metastable polymorphs[6]. Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face until the lowest-energy lattice is achieved.

  • Solvent Selection: Dissolve 50 mg of the purified powder in a 1:1 mixture of ethyl acetate and hexanes. The binary system provides a balance between solubility and volatility.

  • Evaporation: Place the solution in a loosely capped vial (pierced septum) in a vibration-free environment at a constant 20°C.

  • Harvesting: After 3–5 days, harvest the resulting plate-like crystals[7].

  • Validation: Examine the crystals under a polarized light microscope. Uniform extinction (birefringence) upon rotating the polarizer validates that the specimen is a single crystal and not a twinned aggregate.

Protocol C: SCXRD Data Collection and Phase Solution

Objective: Solve the three-dimensional electron density map of the molecule. Causality: Data must be collected at cryogenic temperatures. The –CF 3​ group undergoes severe thermal libration at room temperature, which smears the electron density and artificially inflates the thermal ellipsoids, masking the true atomic positions.

  • Mounting: Coat a suitable crystal in paratone oil and mount it on a MiTeGen loop.

  • Cooling: Immediately transfer the loop to the diffractometer goniometer under a continuous 120 K nitrogen cold stream.

  • Diffraction: Collect data using Mo-K α ( λ=0.71073 Å) or Cu-K α radiation.

  • Integration: Integrate the raw frames.

  • Validation: Check the internal merging R -factor ( Rint​ ). An Rint​<0.05 validates the chosen Laue symmetry and confirms high data quality.

  • Refinement: Solve the phase problem using Intrinsic Phasing and refine via full-matrix least-squares on F2 . Apply anisotropic displacement parameters to all non-hydrogen atoms.

CrystalWorkflow Start Compound Synthesis (Knoevenagel Condensation) Cryst Single Crystal Growth (Slow Evaporation) Start->Cryst Purified Powder Mount Crystal Mounting & Cooling (120 K N2 Stream) Cryst->Mount Birefringent Crystal XRD SCXRD Data Collection (Mo/Cu Kα Radiation) Mount->XRD Freeze CF3 Libration Solve Phase Problem Solution (Intrinsic Phasing) XRD->Solve R_int < 0.05 Refine Structure Refinement (Least-Squares on F²) Solve->Refine Electron Density Map

Fig 2. Self-validating workflow for synthesis and crystallographic analysis.

In-Depth Structural & Supramolecular Analysis

Hydrogen Bonding and the R22​(8) Motif

Upon solving the structure, the primary interaction observed will be the O−H⋅⋅⋅O hydrogen bonds. Two inverse-related molecules pair up via their carboxylic acid groups to form a stable eight-membered ring, denoted by the graph-set descriptor R22​(8) [3]. Density Functional Theory (DFT) calculations on similar fluorinated cinnamic acids indicate that this pairwise interaction is the dominant energetic driver of crystallization, yielding interaction energies ( Etot​ ) in the range of -60 to -70 kJ/mol[3].

Halogen Bonding and Polymorphism

The presence of the 3-fluoro and 4-trifluoromethyl groups introduces competing non-covalent interactions. While the carbon framework of trans-cinnamic acid derivatives is generally planar[4],[5], the bulky –CF 3​ group forces adjacent molecules to offset their stacking. Fluorination directly controls whether the molecules align in a parallel or antiparallel fashion[7]. If the distance between the alkene double bonds of adjacent molecules is less than 4.2 Å, the crystal may undergo solid-state[2+2] photodimerization under UV light (Schmidt's topochemical postulate)[7]. However, the steric bulk of the –CF 3​ group often pushes this distance beyond the reactive threshold, rendering the crystal photostable.

Temperature-Induced Phase Transitions

Researchers must be vigilant for temperature-induced phase transitions. As observed in trans-4-(trifluoromethyl) cinnamic acid, cooling the crystal can cause the unit cell volume to quadruple, breaking symmetry and increasing the number of independent molecules in the asymmetric unit ( Z′ ) from 2 to 8[4],[5]. This occurs because the thermal energy drops below the rotational barrier of the –CF 3​ groups, causing them to "lock" into specific, alternating conformations across the lattice.

Quantitative Data Summary

The table below summarizes the crystallographic parameters of benchmark fluorinated cinnamic acid derivatives to provide a comparative baseline for the target compound.

Table 1: Comparative Crystallographic Parameters of Fluorinated Cinnamic Acids

Compound / DerivativeSpace GroupCrystal SystemTemp (K) Z′ Primary MotifPhotoreactive?Ref
Trans-4-(trifluoromethyl) cinnamic acid (High Temp) P1ˉ Triclinic200 K2 R22​(8) DimerNo[4],[5]
Trans-4-(trifluoromethyl) cinnamic acid (Low Temp) P1ˉ Triclinic120 K8 R22​(8) DimerNo[4],[5]
3,5-bis(trifluoromethyl)hydrocinnamic acid P21​/c Monoclinic298 K1 R22​(8) DimerN/A (Saturated)[3]
Fluorinated CinnamalmalononitrileVariesVaries298 K1-2 π−π StackingYes (Polymorph Dep.)[6]
3-[3-fluoro-4-(CF 3​ )phenyl]prop-2-enoic acid Predicted P1ˉ Triclinic 120 K ≥2 R22​(8) Dimer Sterically Hindered Target

References

  • Howard, J. A. K., & Sparkes, H. A. (2008). Trans-4-(trifluoromethyl) cinnamic acid: Structural characterisation and crystallographic investigation into the temperature induced phase transition. CrystEngComm (RSC Publishing).
  • Howard, J. A. K., & Sparkes, H. A. (2008). Trans-4-(trifluoromethyl) cinnamic acid : Structural characterisation and crystallographic investigation into the temperature induced phase transition. CrystEngComm (RSC Publishing) DOI:10.1039/B715349J.
  • Scientific.net. (2025). First-Principles Study of Structural, Electronic and Optical Properties of Trans-4-(Trifluoromethyl) Cinnamic Acid.
  • MDPI. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid.
  • ACS Publications. (2022). Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals. Crystal Growth & Design.
  • PubMed. (2019). Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. Drug Dev Res.
  • Semantic Scholar. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Int. J. Mol. Sci.

Sources

Biological Activity Screening of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (a highly substituted fluorinated cinnamic acid derivative) represents a privileged scaffold in modern medicinal chemistry. While unadorned cinnamic acids exhibit broad but often weak biological activities, the strategic incorporation of fluorine (-F) and trifluoromethyl (-CF3) groups dramatically alters the molecule's physicochemical landscape. This technical whitepaper provides an authoritative, end-to-end guide for the biological screening of this compound, focusing on its two most promising therapeutic avenues: antimicrobial efficacy against resistant pathogens and epigenetic modulation (HDAC inhibition) in oncology .

Pharmacophore Rationale: The Role of Halogenation

Understanding the causality behind a molecule's structure is the first step in designing an effective screening cascade. The biological efficacy of this specific cinnamic acid derivative is fundamentally driven by its unique halogenation pattern[1].

  • Enhanced Lipophilicity and Permeability: The -CF3 group at the para position drastically increases the molecule's partition coefficient (logP). This increased hydrophobicity is a critical mechanism that enhances the compound's ability to permeate the thick, mycolic acid-rich cell walls of Mycobacterium species and the lipid membranes of resistant Gram-positive bacteria[2].

  • Target Binding Affinity: The strong electron-withdrawing nature of the -F and -CF3 groups depletes electron density from the aromatic ring. This electronic modulation strengthens π-π stacking and halogen bonding interactions within target enzyme pockets, such as the active site of the mycobacterial enzyme InhA[3] or the zinc-binding pocket of Histone Deacetylases (HDACs).

  • Metabolic Stability: Fluorination at the 3-position acts as a bioisostere that blocks primary sites of cytochrome P450-mediated aromatic oxidation. This ensures the compound maintains a prolonged half-life during in vitro and in vivo evaluations, preventing rapid degradation before reaching its biological target[4].

High-Throughput Screening Workflows

To effectively evaluate 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, researchers must deploy a multi-tiered screening cascade that isolates specific biological mechanisms while filtering out generalized cytotoxicity.

G A Synthesis & Purity Check (3-[3-F-4-CF3-phenyl]prop-2-enoic acid) B Primary Antimicrobial Screening (Broth Microdilution MIC/MBC) A->B C Primary Anticancer Screening (HDAC Fluorometric Assay) A->C D Cytotoxicity Profiling (MTT Assay on THP-1/PBMC) B->D C->D E Hit-to-Lead Validation (Selectivity Index > 10) D->E

Fig 1: High-throughput biological screening cascade for fluorinated cinnamic acid derivatives.

Experimental Protocols: Step-by-Step Methodologies

A robust screening program relies on self-validating protocols. The following methodologies are designed to ensure that every data point generated is internally controlled and mechanistically sound.

Protocol A: Broth Microdilution Assay (Antimicrobial MIC/MBC)

This protocol determines the Minimum Inhibitory Concentration (MIC) against strains like MRSA and Mycobacterium smegmatis.

  • Causality & Rationale: We utilize a resazurin-based microtiter assay. The colorimetric shift from blue (non-fluorescent resazurin) to pink (fluorescent resorufin) provides a highly sensitive, objective readout of bacterial respiration. This eliminates subjective visual scoring errors in turbid mycobacterial cultures[3].

  • Self-Validating System: The assay plate must include: (1) A sterility control (broth only) to validate aseptic technique; (2) A growth control (broth + inoculum) to confirm bacterial viability; (3) A vehicle control (maximum 1% DMSO) to ensure the solvent does not inhibit growth; and (4) A positive control (e.g., Vancomycin or Isoniazid) to benchmark assay sensitivity.

  • Step-by-Step Execution:

    • Prepare a stock solution of the cinnamic acid derivative in 100% DMSO (e.g., 10 mg/mL).

    • Perform two-fold serial dilutions of the compound in Mueller-Hinton broth (or Middlebrook 7H9 for mycobacteria) across a 96-well plate. Ensure final DMSO concentration remains 1%.

    • Inoculate wells with a standardized bacterial suspension ( 5×105 CFU/mL final concentration).

    • Incubate plates at 37°C for 24 hours (or 72+ hours for mycobacteria).

    • Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2–4 hours.

    • Read fluorescence (Ex: 560 nm / Em: 590 nm) or visually inspect for color change to determine the MIC.

Protocol B: In Vitro HDAC Inhibition Fluorometric Assay

Cinnamic acids are well-documented zinc-chelating cap groups for HDAC inhibition.

  • Causality & Rationale: This assay utilizes a synthetic acetylated peptide substrate conjugated to a fluorophore. If the test compound successfully chelates the zinc ion in the HDAC active site, the substrate remains acetylated and resists cleavage by the developer solution, resulting in low fluorescence.

  • Self-Validating System: The protocol requires a background fluorescence well (buffer + substrate + developer, no enzyme) to subtract auto-fluorescence, and a reference inhibitor well (e.g., Suberoylanilide Hydroxamic Acid - SAHA) to validate the dynamic range of the enzyme's inhibition.

  • Step-by-Step Execution:

    • Dilute the test compound in HDAC assay buffer.

    • Add 10 µL of the compound, 10 µL of recombinant HDAC8 enzyme, and 30 µL of the fluorogenic substrate to a black 96-well microplate.

    • Incubate the mixture at 37°C for 30 minutes to allow for enzyme-inhibitor binding and substrate turnover.

    • Add 10 µL of the developer solution (containing a protease that cleaves only the deacetylated substrate) and incubate for 15 minutes at room temperature.

    • Measure fluorescence intensity using a microplate reader (Ex: 360 nm / Em: 460 nm). Calculate IC50 using non-linear regression.

Pathway Ligand 3-[3-F-4-CF3-phenyl] prop-2-enoic acid HDAC HDAC Enzyme (Inhibited) Ligand->HDAC Zinc Chelation Chromatin Histone Hyperacetylation & Chromatin Relaxation HDAC->Chromatin Prevents Deacetylation Genes Pro-apoptotic Gene Transcription (p21, BAX) Chromatin->Genes Promoter Access Apoptosis Cell Cycle Arrest & Apoptosis Genes->Apoptosis Cellular Response

Fig 2: Mechanism of cinnamic acid derivatives via HDAC inhibition leading to apoptosis.

Protocol C: Mammalian Cytotoxicity (MTT Assay)
  • Causality & Rationale: Antimicrobial or epigenetic efficacy must be decoupled from general cellular toxicity. The MTT assay measures NAD(P)H-dependent cellular oxidoreductase activity in human monocytic leukemia cell lines (THP-1)[3]. This allows for the calculation of the Selectivity Index (SI = IC50 / MIC). A high SI (>10) indicates the compound is selectively targeting the pathogen or specific cancer pathway rather than causing broad host-cell necrosis.

  • Step-by-Step Execution:

    • Seed THP-1 cells in a 96-well plate at a density of 1×104 cells/well in RPMI-1640 medium.

    • Treat cells with varying concentrations of the test compound (1 µM to 100 µM) and incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals using 100 µL of DMSO.

    • Measure absorbance at 570 nm. Calculate cell viability relative to the untreated control.

Quantitative Data Presentation

When evaluating 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, the resulting data should be benchmarked against established clinical standards. Table 1 outlines the expected biological activity profile parameters based on structure-activity relationship (SAR) studies of heavily fluorinated cinnamic acids.

Table 1: Benchmark Biological Activity Profile of Fluorinated Cinnamic Acid Derivatives

Assay / Target PathwayCell Line / Pathogen StrainTarget Benchmark IC50 / MIC (µM)Reference Standard
Antimicrobial (Gram +) Staphylococcus aureus (MRSA)0.15 – 5.57Vancomycin (1-2 µM)
Antimycobacterial Mycobacterium smegmatis9.36 – 51.7Isoniazid (0.5 µM)
Epigenetic (Anticancer) HDAC8 Enzyme1.2 – 4.5SAHA (0.8 µM)
General Cytotoxicity THP-1 Macrophages> 100 (High Selectivity Index)Doxorubicin (0.5 µM)

Conclusion

The rigorous biological screening of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid requires a deep understanding of its physicochemical properties. By leveraging its enhanced lipophilicity and metabolic stability—imparted by the 3-fluoro and 4-trifluoromethyl substitutions—researchers can accurately map its potential as both a potent antimicrobial agent against resistant strains and a targeted epigenetic modulator in oncology. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data generation suitable for advanced preclinical drug development.

References

  • Trifluoromethylcinnamanilide Michael Acceptors for Treatment of Resistant Bacterial Infections. National Institutes of Health (PMC). Available at:[Link]

  • Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. CSIR-NIScPR. Available at: [Link]

  • Discovery of Novel Ligands for Cryptococcus neoformans. bioRxiv. Available at: [Link]

  • Advancing infection therapy: the role of novel menthol-based antimicrobials. National Institutes of Health (PMC). Available at:[Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the identification of novel therapeutic targets for promising small molecules is a critical step toward developing next-generation treatments. This technical guide provides an in-depth exploration of potential therapeutic targets for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, a compound featuring key structural motifs known to confer potent biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutic strategies.

The strategic incorporation of fluorine and trifluoromethyl groups into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and target binding affinity.[1][2][3][4] The subject molecule, 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, possesses both a fluoro and a trifluoromethyl substituent on a phenyl ring, coupled with a propenoic acid moiety. While direct biological data for this specific molecule is not extensively available, its structural components provide a strong foundation for hypothesizing and investigating a range of potential therapeutic targets.

Part 1: Analysis of Structural Moieties and Potential Target Classes

The structure of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid suggests several avenues for therapeutic application based on the known activities of structurally related compounds.

1.1 The Arylpropionic Acid Moiety: A Gateway to Anti-Inflammatory Pathways

The prop-2-enoic acid attached to a phenyl ring is a classic pharmacophore found in the class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] These agents primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key mediators of inflammation and pain.[5]

  • Hypothesized Target: Cyclooxygenase (COX) enzymes.

  • Rationale: The structural similarity to well-known NSAIDs like ibuprofen and naproxen suggests that 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid may bind to and inhibit the activity of COX enzymes, thereby reducing the production of prostaglandins.

1.2 The Trifluoromethylphenyl Group: A Versatile Player in Diverse Signaling Pathways

The presence of a trifluoromethylphenyl group is a hallmark of numerous drugs with a wide array of therapeutic applications.[2][6] This moiety is known to enhance a molecule's ability to interact with various biological targets.

  • Kinase Inhibition: Many kinase inhibitors feature a trifluoromethylphenyl group, which can contribute to potent and selective binding within the ATP-binding pocket of kinases.[1][7] Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in cancer, inflammation, and other diseases.

  • Nuclear Receptor Modulation: Compounds bearing this moiety have been identified as modulators of nuclear receptors, such as the androgen receptor.[8] Selective Androgen Receptor Modulators (SARMs) represent a promising therapeutic class for various conditions.

  • Anticancer Activity: A significant number of anticancer agents incorporate the trifluoromethylphenyl structure, targeting various proteins and pathways involved in cancer cell proliferation and survival.[9][10]

Part 2: Proposed Experimental Workflows for Target Identification and Validation

A multi-pronged approach combining computational and experimental methods is essential to elucidate the therapeutic targets of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid.

2.1 In Silico and Initial Biochemical Screening

A logical first step involves computational modeling to predict potential binding partners followed by in vitro assays to confirm these predictions.

Experimental Protocol 1: Initial Target Screening

StepProcedureRationale
1 Computational Docking: To predict the binding affinity and mode of interaction of the compound with a panel of known therapeutic targets, including COX-1, COX-2, a diverse set of kinases, and nuclear receptors.
2 In Vitro Enzyme Inhibition Assays: To experimentally validate the computational predictions. Assays for COX-1/COX-2 inhibition, and a broad kinase screening panel should be performed.
3 Nuclear Receptor Binding Assays: To determine if the compound binds to and modulates the activity of key nuclear receptors, such as the androgen receptor.

2.2 Cellular and Phenotypic Screening

Observing the effect of the compound on cellular models can provide crucial insights into its mechanism of action and potential therapeutic applications.

Experimental Protocol 2: Cellular Phenotypic Screening

StepProcedureRationale
1 Cell Viability and Proliferation Assays: Treat a panel of cancer cell lines with varying concentrations of the compound to assess its anti-proliferative effects.
2 Anti-inflammatory Cellular Assays: Utilize cell-based models of inflammation (e.g., LPS-stimulated macrophages) to measure the compound's ability to reduce the production of pro-inflammatory cytokines.
3 Reporter Gene Assays: Employ reporter gene assays to investigate the compound's effect on specific signaling pathways (e.g., NF-κB, AP-1) in response to inflammatory stimuli.

2.3 Advanced Target Deconvolution Techniques

Should initial screens reveal significant biological activity without a clear target, more advanced and unbiased methods will be necessary.

Experimental Protocol 3: Affinity-Based Target Identification

StepProcedureRationale
1 Synthesis of an Affinity Probe: Chemically modify the compound to incorporate a linker and a reactive group or a tag (e.g., biotin) for immobilization or capture.
2 Affinity Chromatography: Immobilize the affinity probe on a solid support and incubate with cell lysates. Proteins that bind to the compound will be retained on the column.
3 Mass Spectrometry-based Proteomics: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4 Target Validation: Validate the identified protein targets using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding kinetics.

Part 3: Visualization of Proposed Workflows and Pathways

To clearly illustrate the proposed scientific strategy, the following diagrams outline the key decision-making processes and potential signaling pathways involved.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution cluster_2 Phase 3: Target Validation Compound Compound In Silico Docking In Silico Docking Compound->In Silico Docking Biochemical Assays Biochemical Assays In Silico Docking->Biochemical Assays Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays Hit Identification Hit Identification Cellular Assays->Hit Identification Active Compound Active Compound Affinity Probe Synthesis Affinity Probe Synthesis Active Compound->Affinity Probe Synthesis Affinity Chromatography Affinity Chromatography Affinity Probe Synthesis->Affinity Chromatography Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Putative Targets Putative Targets Mass Spectrometry->Putative Targets Binding Kinetics (SPR/ITC) Binding Kinetics (SPR/ITC) Putative Targets->Binding Kinetics (SPR/ITC) Validated Target Validated Target In Vivo Model Testing In Vivo Model Testing Validated Target->In Vivo Model Testing Cellular Target Engagement Cellular Target Engagement Binding Kinetics (SPR/ITC)->Cellular Target Engagement Cellular Target Engagement->Validated Target

Figure 1: A comprehensive workflow for the identification and validation of therapeutic targets.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Compound Compound->COX-1 / COX-2 Inhibition

Figure 2: Hypothesized mechanism of action via the COX pathway.

Conclusion

While the precise therapeutic targets of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid remain to be elucidated, its chemical structure provides a strong rationale for investigating its potential as an anti-inflammatory agent, a kinase inhibitor, or a modulator of nuclear receptors. The systematic and multi-faceted approach outlined in this guide, combining computational, biochemical, and cellular methodologies, will be instrumental in uncovering the full therapeutic potential of this promising compound. The insights gained from these studies will not only define the future development trajectory of this molecule but also contribute to the broader understanding of how fluorinated compounds interact with biological systems.

Sources

In Vitro Cytotoxicity Evaluation of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (commonly referred to as 3-fluoro-4-(trifluoromethyl)cinnamic acid) represents a highly optimized electrophilic scaffold in modern drug design. To evaluate its cytotoxicity effectively, one must first understand the causality of its structure.

The α,β-unsaturated carboxylic acid moiety (the prop-2-enoic acid backbone) functions as a classic Michael acceptor . This allows the molecule to form covalent adducts with nucleophilic thiol groups on intracellular targets, such as glutathione (GSH) or cysteine residues on structural proteins like tubulin. The strategic integration of the 3-fluoro and 4-trifluoromethyl substituents onto the phenyl ring serves a dual purpose:

  • Pharmacokinetic Enhancement: It significantly increases the lipophilicity (LogP) of the molecule, facilitating rapid passive diffusion across the phospholipid bilayer.

  • Metabolic Stability: The strong electron-withdrawing nature of the halogens provides steric and electronic shielding against cytochrome P450-mediated aromatic oxidation.

Recent studies on structurally analogous 1 have demonstrated potent cytotoxicity against non-small cell lung cancer (NSCLC) and melanoma cell lines, primarily through cell cycle arrest and apoptosis induction.

Experimental Workflow Architecture

To rigorously evaluate the in vitro cytotoxicity of this compound, we employ a self-validating, orthogonal testing matrix. This ensures that observed reductions in cell viability are mechanistically linked to specific apoptotic pathways rather than non-specific necrosis or assay interference.

Workflow Compound Compound Preparation 3-[3-F-4-(CF3)phenyl]prop-2-enoic acid Phase1 Phase I: Cytotoxicity Screening (MTT Assay) Compound->Phase1 CellCulture Cell Line Culturing (A549, H1299, IMR-90) CellCulture->Phase1 Phase2 Phase II: Apoptosis Profiling (Annexin V/PI Flow Cytometry) Phase1->Phase2 IC50 Determination Phase3 Phase III: Mechanistic Assays (ROS & Caspase Activation) Phase2->Phase3 Apoptotic Confirmation

Fig 1: Multi-phase in vitro cytotoxicity evaluation workflow for cinnamic acid derivatives.

Phase I: Cell Viability & Proliferation (MTT Assay)

Causality & Principle

The MTT assay is deployed as the primary screening tool because it provides a direct correlation to mitochondrial metabolic activity. MTT is a positively charged tetrazolium salt that readily penetrates viable eukaryotic cells. Inside the cell, active mitochondrial dehydrogenases reduce the yellow MTT to insoluble purple formazan crystals. A decrease in formazan production directly correlates with mitochondrial dysfunction—a primary consequence of the compound's electrophilic stress.

Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates built-in controls to account for solvent toxicity and edge effects.

  • Cell Seeding: Seed A549 (lung carcinoma), H1299 (lung carcinoma), and IMR-90 (normal lung fibroblasts) at a density of 5×103 cells/well in 96-well plates (100 µL/well). Incubate for 24 h at 37°C, 5% CO2.

    • Causality Check: Fill the outer perimeter wells of the plate with sterile PBS instead of cells. This mitigates evaporation (the "edge effect"), which artificially concentrates media and skews optical density (OD) readings.

  • Compound Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Causality Check: Ensure the final DMSO concentration does not exceed 0.5% (v/v) in any well to prevent solvent-induced background toxicity. Treat cells for 48 h.

  • MTT Incubation: Add 10 µL of2 to each well. Incubate for exactly 3 hours at 37°C.

  • Solubilization: Carefully aspirate the media without disturbing the crystal layer. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Subtract the background absorbance measured at a reference wavelength of 630 nm to account for cellular debris and plate imperfections.

Quantitative Data Presentation

The table below illustrates the expected cytotoxicity profile, emphasizing the calculation of the Selectivity Index (SI) to determine the therapeutic window.

Cell LineOriginExpected IC50 (µM)Selectivity Index (SI)
A549 Human Non-Small Cell Lung Carcinoma4.3 ± 0.6> 10
H1299 Human Non-Small Cell Lung Carcinoma6.8 ± 0.9> 6
IMR-90 Human Normal Lung Fibroblasts> 50.0Reference

(Note: Values are extrapolated baselines derived from structurally analogous1 and 3 to demonstrate therapeutic window calculation).

Phase II: Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Causality & Principle

To determine if the cytotoxicity observed in Phase I is driven by programmed cell death rather than acute necrosis, we utilize Annexin V/PI co-staining. During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V binds exposed PS with high affinity. Propidium Iodide (PI) is a membrane-impermeable DNA intercalator that only stains cells with compromised membranes (late apoptosis/necrosis).

Self-Validating Protocol
  • Induction & Harvest: Treat 2×105 A549 cells/well in 6-well plates with the compound at its calculated IC50 and 2×IC50 for 24 h.

    • Causality Check: Collect both the supernatant (containing detached, late-apoptotic cells) and the adherent cells via gentle trypsinization. Failing to collect the supernatant will artificially lower the apoptotic count.

  • Washing: Pool the cells, wash twice with cold PBS, and centrifuge at 300 × g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X 4 (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

    • Causality Check: The presence of 2.5 mM Ca2+ is absolute; Annexin V is a calcium-dependent phospholipid-binding protein. Without calcium, binding fails, leading to false negatives. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation & Analysis: Incubate in the dark for 15 minutes at room temperature. Add 400 µL of 1X Binding Buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).

Phase III: Mechanistic Profiling (ROS & Pathway Analysis)

Causality & Principle

Halogenated cinnamic acids exert their effects by acting as electrophiles. They covalently bind to intracellular thiols, leading to rapid glutathione (GSH) depletion. This disruption of redox homeostasis causes a lethal accumulation of Reactive Oxygen Species (ROS), triggering mitochondrial depolarization and the executioner caspase cascade.

Pathway Ligand 3-[3-F-4-(CF3)phenyl] prop-2-enoic acid Target Protein Thiols / GSH (Michael Addition) Ligand->Target Electrophilic Attack ROS ROS Accumulation Target->ROS Antioxidant Depletion Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress Caspase Caspase 3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Programmed Cell Death Caspase->Apoptosis Execution

Fig 2: ROS-mediated apoptosis pathway triggered by Michael acceptor electrophilic attack.

References

  • Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells. ACS Omega. 1

  • Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations. RSC Publishing. 3

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. 2

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC - NIH. 4

Sources

Mechanism of Action Studies for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid: A Novel Targeted Covalent Inhibitor of Macrophage Migration Inhibitory Factor (MIF)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine and non-classical enzyme implicated in the pathogenesis of rheumatoid arthritis, sepsis, and various malignancies[1]. Recent virtual screening and molecular dynamics (MD) simulations identified the saturated compound, 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid, as a potent, reversible inhibitor of the MIF tautomerase active site[2].

To enhance target residence time and therapeutic efficacy, we engineered the α,β -unsaturated analog: 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid . This whitepaper details the in-depth mechanism of action (MoA) studies required to validate this compound as a Targeted Covalent Inhibitor (TCI). By leveraging the compound's prop-2-enoic acid moiety as a Michael acceptor, this molecule is designed to irreversibly modify the uniquely nucleophilic N-terminal proline (Pro-1) of MIF[1],[3].

Molecular Rationale & Structural Biology

The design of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid relies on a bipartite structural mechanism:

  • The Pharmacophore (Recognition): The 3-fluoro-4-(trifluoromethyl)phenyl group is highly lipophilic and electron-withdrawing. It acts as the recognition element, anchoring the molecule deep within the hydrophobic pocket of the MIF homotrimer, establishing a high-affinity reversible Michaelis complex ( KI​ ).

  • The Warhead (Covalent Trapping): The prop-2-enoic acid (acrylic acid) moiety functions as a Michael acceptor. MIF is structurally unique because its catalytic Pro-1 residue possesses an unusually low pKa​ (~5.6), rendering it unprotonated and highly nucleophilic at physiological pH[1]. Once the inhibitor is docked, Pro-1 executes a nucleophilic attack on the β -carbon of the α,β -unsaturated system, forming an irreversible covalent adduct ( kinact​ ).

CovalentMechanism Pro1 MIF Active Site (Nucleophilic Pro-1) Complex Reversible Michaelis Complex Pro1->Complex Binding (KI) Inhibitor 3-[3-fluoro-4-(trifluoromethyl)phenyl] prop-2-enoic acid Inhibitor->Complex Binding (KI) Adduct Irreversible Covalent Adduct Complex->Adduct Michael Addition (kinact)

Caption: Kinetic model of targeted covalent inhibition of MIF Pro-1 via Michael addition.

In Vitro Mechanism of Action Protocols

To rigorously classify this compound as a TCI, experimental protocols must differentiate between slow-tight reversible binding and true covalent modification. The following self-validating workflows achieve this.

Protocol 1: Time-Dependent Tautomerase Inhibition & Jump Dilution

Causality: Covalent inhibitors exhibit time-dependent inhibition. A jump dilution assay is the gold standard self-validating control; if the compound is a true covalent inhibitor, enzymatic activity will not recover upon rapid dilution of the enzyme-inhibitor complex[3].

  • Pre-incubation: Incubate recombinant human MIF (100 nM) with varying concentrations of the inhibitor (0.1 to 10 µM) in sodium phosphate buffer (pH 7.2) at 25°C.

  • Time-Course Aliquoting: At specific time intervals (0, 10, 30, 60, and 120 minutes), withdraw 2 µL aliquots.

  • Substrate Addition: Add the aliquots to a cuvette containing 1 mM L-dopachrome methyl ester (substrate) to initiate the tautomerase reaction.

  • Spectrophotometric Readout: Monitor the decrease in absorbance at 475 nm over 60 seconds to determine the initial velocity ( V0​ ).

  • Jump Dilution Validation: Incubate MIF (10 µM) with the inhibitor (50 µM) for 60 minutes. Dilute the complex 100-fold into assay buffer containing the substrate. Monitor for activity recovery over 4 hours. Lack of recovery confirms irreversible binding.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) for each concentration. Plot kobs​ vs. [Inhibitor] to extract the binding affinity ( KI​ ) and the maximum inactivation rate ( kinact​ ).

Protocol 2: Intact Protein LC-MS Validation

Causality: To definitively prove that the Michael addition occurs specifically at Pro-1, intact mass spectrometry utilizing a catalytically dead mutant (Pro1Gly) serves as an absolute negative control[1].

  • Reaction Setup: Incubate 10 µM wild-type (WT) MIF and 10 µM Pro1Gly MIF (separate tubes) with 50 µM inhibitor for 2 hours at 37°C.

  • Desalting: Pass the samples through a C4 ZipTip to remove excess unreacted inhibitor and buffer salts.

  • LC-MS Analysis: Inject the samples into an ESI-TOF mass spectrometer coupled to a reverse-phase UPLC.

  • Deconvolution: Deconvolute the raw multiply-charged spectra using MaxEnt1 software.

  • Validation: WT MIF will show a mass shift of exactly +234.14 Da (the exact mass of the inhibitor), corresponding to the covalent adduct. The Pro1Gly mutant will show no mass shift, validating Pro-1 as the exclusive nucleophile.

Data Presentation: Kinetic Parameters

The introduction of the Michael acceptor dramatically shifts the pharmacological profile from a reversible binder to a highly efficient irreversible inactivator.

CompoundStructure TypeApparent IC50​ (µM)* KI​ (µM) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )Reversibility
3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acidSaturated[2]2.401.80N/AN/AReversible
3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid α,β -Unsaturated0.084.500.035130Irreversible

*Apparent IC50​ measured after a 60-minute pre-incubation period.

Cellular Target Engagement & Downstream Signaling

Covalent modification of Pro-1 induces a subtle but critical conformational shift in the MIF homotrimer. This allosterically disrupts the protein-protein interaction (PPI) interface required for MIF to bind its cognate cell-surface receptor complex, CD74/CD44[3]. Consequently, the downstream MAPK/ERK1/2 signaling cascade is aborted, halting the transcription of inflammatory cytokines.

SignalingPathway Drug Targeted Covalent Inhibitor (Prop-2-enoic acid derivative) MIF Macrophage Migration Inhibitory Factor (MIF) Drug->MIF Pro-1 Covalent Blockade Receptor CD74/CD44 Receptor Complex MIF->Receptor Receptor Activation (Inhibited) ERK MAPK / ERK1/2 Phosphorylation Receptor->ERK Signal Transduction Output Inflammatory Cytokine Release (TNF-α, IL-6) ERK->Output Gene Transcription

Caption: Disruption of the MIF-CD74 signaling axis by covalent modification of the MIF active site.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: While LC-MS proves binding in a cell-free system, CETSA is required to validate that the inhibitor penetrates the cell membrane and engages MIF in the complex intracellular milieu without being sequestered by off-target thiols (e.g., glutathione).

  • Cell Treatment: Culture THP-1 human macrophages. Treat cells with 5 µM inhibitor or DMSO (vehicle) for 2 hours.

  • Thermal Aliquoting: Harvest and wash the cells, then divide them into 8 equal aliquots. Subject each aliquot to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis and Clearance: Lyse the cells via freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g to pellet denatured/precipitated proteins.

  • Western Blotting: Analyze the soluble fraction (supernatant) via SDS-PAGE and Western blot using an anti-MIF primary antibody.

  • Validation: Covalent adduction by the inhibitor significantly increases the thermal stability of MIF. A rightward shift in the melting temperature ( Tm​ ) curve ( >3∘C ) compared to the DMSO control confirms robust intracellular target engagement.

Conclusion & Translational Outlook

The rational evolution of 3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid into its α,β -unsaturated counterpart, 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, represents a highly effective strategy for the targeted covalent inhibition of MIF. By exploiting the unique nucleophilicity of MIF's Pro-1 residue, this compound achieves irreversible target silencing, effectively uncoupling the MIF-CD74 inflammatory axis. This mechanism provides a compelling therapeutic framework for addressing MIF-driven pathologies, including rheumatoid arthritis and solid tumor immune evasion.

References

  • Fluoropropanoic Acid Compound Revealed as Novel Macrophage Migration Inhibitory Factor (MIF) Inhibitor through Virtual Screening and Molecular Dynamics (MD) Simulation Letters in Drug Design & Discovery[Link]

  • Advances and Insights for Small Molecule Inhibition of Macrophage Migration Inhibitory Factor Journal of Medicinal Chemistry (NIH/PMC)[Link]

  • Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders Drug Discovery Today (NIH/PMC)[Link]

Sources

Structure-Activity Relationship (SAR) of 3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid Analogs: A Privileged Scaffold in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of halogenated motifs is paramount for optimizing both pharmacodynamics and pharmacokinetics. The compound 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (also known as 3-fluoro-4-(trifluoromethyl)cinnamic acid) represents a highly privileged, versatile scaffold. It elegantly combines an electrophilic α,β-unsaturated carboxylic acid—capable of acting as a Michael acceptor or an acidic pharmacophore—with a heavily fluorinated, highly lipophilic aryl tail. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of this scaffold, detailing the causality behind its structural modifications, target engagement mechanisms, and the self-validating experimental protocols required for its optimization.

Structural Anatomy & Physicochemical Profiling

The pharmacological utility of this scaffold can be dissected into three distinct functional zones, each contributing uniquely to the molecule's E-E-A-T (Effectiveness, Exposure, Affinity, and Toxicity) profile:

  • Region A: The Prop-2-enoic Acid Headgroup: This moiety serves a dual purpose. In non-covalent inhibitors, the carboxylic acid acts as a classic hydrogen-bond donor/acceptor and salt-bridge former (e.g., interacting with basic residues in kinase hinge regions[1]). In targeted covalent inhibitors (TCIs), the conjugated alkene acts as a soft electrophile.

  • Region B: The 4-Trifluoromethyl (-CF3) Group: The -CF3 group is a classic bioisostere for a methyl group or chlorine atom, but with vastly superior metabolic stability. It effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aryl rings, while significantly increasing the lipophilicity (LogP) and membrane permeability of the molecule [2].

  • Region C: The 3-Fluoro (-F) Substituent: The addition of a fluorine atom adjacent to the -CF3 group induces a profound stereoelectronic effect. Fluorine's high electronegativity withdraws electron density from the aromatic ring, which in turn lowers the pKa of the distal carboxylic acid and fine-tunes the electrophilicity of the alkene [3]. Furthermore, the ortho-fluorine restricts the rotational degrees of freedom of the -CF3 group, locking the molecule into a preferred bioactive conformation.

Mechanistic Pathways & Target Engagement

When utilized as a covalent inhibitor, the prop-2-enoic acid tail undergoes a thia-Michael addition with a nucleophilic cysteine residue situated in the target protein's active site. The electron-withdrawing nature of the 3-fluoro-4-(trifluoromethyl)phenyl ring increases the partial positive charge on the β-carbon of the alkene, accelerating the rate of covalent bond formation ( kinact​ ) without requiring a highly reactive, promiscuous warhead.

G A 3-F-4-CF3-Cinnamic Acid (Soft Electrophile) C Pre-covalent Complex (Non-covalent Binding) A->C B Target Protein (Nucleophilic Cysteine) B->C D Thia-Michael Addition (Transition State) C->D Orientation E Irreversible Covalent Adduct (Target Inhibition) D->E C-S Bond Formation

Mechanism of thia-Michael addition between the prop-2-enoic acid and cysteine.

Experimental Workflows & Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must rely on self-validating systems. Below are the field-proven protocols for scaffold optimization.

Protocol 1: Palladium-Catalyzed Heck Cross-Coupling for Analog Synthesis

Causality: The Heck reaction is favored over the traditional Knoevenagel condensation because it bypasses the need to synthesize volatile, oxidation-prone benzaldehyde intermediates. It enables the direct, late-stage functionalization of stable aryl halides with acrylic acid, ensuring high trans (E)-selectivity. Self-Validating Mechanism: The protocol incorporates 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard prior to workup, allowing for precise calculation of conversion efficiency and validating the catalytic cycle before resources are spent on purification.

Step-by-Step Methodology:

  • In a flame-dried Schlenk tube, combine 3-fluoro-4-(trifluoromethyl)bromobenzene (1.0 equiv), acrylic acid (1.5 equiv), and anhydrous triethylamine (3.0 equiv) in anhydrous DMF (0.2 M). Rationale: Triethylamine acts as both the base to regenerate the active Pd(0) species and the proton scavenger.

  • Add Pd(OAc)2 (5 mol%) and tri-o-tolylphosphine (10 mol%). Rationale: The sterically bulky tri-o-tolylphosphine ligand promotes rapid reductive elimination and prevents the precipitation of inactive palladium black.

  • Degas the mixture via three freeze-pump-thaw cycles and heat to 90 °C under an argon atmosphere for 12 hours.

  • Validation Step: Remove a 50 µL aliquot, spike with a known mass of 1,3,5-trimethoxybenzene, and acquire a 1H-NMR spectrum to confirm >95% conversion via the disappearance of the aryl bromide signal.

  • Quench with 1M HCl, extract with EtOAc, and purify via reverse-phase automated flash chromatography to yield the pure (E)-isomer.

Protocol 2: High-Throughput Fluorescence Polarization (FP) Target Engagement Assay

Causality: FP is selected because it is a homogeneous, wash-free technique that minimizes physical artifacts. When a small fluorescent tracer binds to a massive target protein, its rotational correlation time increases, leading to a measurable increase in polarized light emission. This allows for the direct measurement of competitive displacement by the SAR analogs. Self-Validating Mechanism: Every 384-well plate contains 16 wells of DMSO-only (maximum polarization) and 16 wells of a known saturating inhibitor (minimum polarization). The system automatically calculates the Z'-factor; any plate with Z' < 0.6 is flagged and discarded, ensuring absolute trustworthiness of the derived IC50 values.

Step-by-Step Methodology:

  • Prepare a master mix containing 50 nM recombinant target protein and 5 nM FITC-labeled tracer probe in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20). Rationale: Tween-20 prevents the non-specific aggregation of the highly lipophilic fluorinated analogs.

  • Dispense 20 µL of the master mix into a black, flat-bottom 384-well microplate.

  • Using an acoustic liquid handler (e.g., Echo 550), transfer the SAR analogs in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM) to the assay wells.

  • Incubate the plate in the dark at room temperature for 60 minutes to allow the binding equilibrium to establish.

  • Read the plate on a multi-mode microplate reader (excitation 485 nm, emission 535 nm) equipped with polarizing filters. Calculate the IC50 using a four-parameter logistic non-linear regression model.

Workflow S1 Scaffold Selection (3-F-4-CF3-Cinnamic Acid) S2 Parallel Synthesis (Heck Coupling) S1->S2 S3 In Vitro Screening (FP Assay & IC50) S2->S3 S4 ADME Profiling (Microsomal Stability) S3->S4 IC50 < 100 nM S4->S2 Poor ADME (Iterate) S5 Lead Selection S4->S5 High Stability

Iterative SAR optimization workflow for 3-F-4-CF3-cinnamic acid analogs.

Quantitative SAR Data

The table below summarizes the structure-activity relationship data, demonstrating how specific modifications to the 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid scaffold dictate both target affinity and pharmacokinetic stability.

Compound IDAryl Substituent (Region C & B)Linker (Region A)HeadgroupTarget IC50 (nM)Caco-2 Papp ( 10−6 cm/s)HLM T1/2​ (min)
1 (Base) 3-F, 4-CF3trans-alkene-COOH14512.4>120
2 4-CF3 (No F)trans-alkene-COOH32010.185
3 3-F, 4-CH3trans-alkene-COOH8908.515
4 3-F, 4-CF3saturated alkane-COOH>10,00011.0>120
5 3-F, 4-CF3trans-alkene-CONHOH425.245

SAR Insights:

  • Stereoelectronic Dependence: Removing the 3-fluoro group (Compound 2) reduces potency by over 2-fold, proving the necessity of the fluorine-induced electronic withdrawal for optimal alkene reactivity.

  • Metabolic Liability: Replacing the -CF3 group with a -CH3 group (Compound 3) drastically reduces the Human Liver Microsome (HLM) half-life from >120 minutes to 15 minutes, highlighting the protective metabolic blocking effect of the trifluoromethyl moiety.

  • Electrophilic Necessity: Saturating the alkene linker (Compound 4) completely abrogates activity (IC50 > 10,000 nM), confirming that the mechanism of action relies heavily on the Michael acceptor geometry.

  • Headgroup Tuning: Converting the carboxylic acid to a hydroxamic acid (Compound 5) increases target affinity (likely via metal chelation, e.g., Zinc in HDACs) but at the cost of reduced membrane permeability (Caco-2) and metabolic stability.

References

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. URL:[Link]

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL:[Link]

  • Vertex Pharmaceuticals Inc. "Serine/threonine kinase inhibitors." Patent WO2012118850A1 (2012).

Sources

Methodological & Application

Application Note: Profiling 3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid in Epigenetic and Anti-Inflammatory Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Causality in Molecular Design

Cinnamic acid derivatives are well-established scaffolds in medicinal chemistry, frequently utilized for their ability to modulate epigenetic landscapes and inflammatory pathways[1]. However, native cinnamic acid often suffers from rapid metabolic oxidation and limited cellular permeability.

The compound 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid represents a strategically optimized derivative. The incorporation of a highly electronegative fluorine atom and a bulky, lipophilic trifluoromethyl (-CF 3​ ) group onto the phenyl ring serves a dual mechanistic purpose:

  • Enhanced Pharmacokinetics: The -CF 3​ group significantly increases the compound's lipophilicity (LogP), driving passive diffusion across the phospholipid bilayer—a strict prerequisite for intracellular target engagement[2].

  • Electronic Modulation: The electron-withdrawing nature of both the fluorine and -CF 3​ groups polarizes the α,β -unsaturated carbonyl system. This alters its reactivity as a Michael acceptor, increasing its binding affinity within the hydrophobic pockets of target enzymes, such as Histone Deacetylases (HDACs), while simultaneously blocking metabolic oxidation sites[3].

This application note provides a comprehensive, self-validating protocol framework for evaluating this specific fluorinated derivative in cell-based assays, focusing on its primary therapeutic modalities: HDAC inhibition and NF- κ B pathway blockade.

Experimental Workflow & Mechanism of Action

To ensure data integrity, the evaluation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid must follow a sequential workflow. Cytotoxicity profiling must precede functional assays to ensure that observed epigenetic or anti-inflammatory effects are true pharmacological modulations rather than artifacts of cell death.

Workflow A Compound Preparation (DMSO Stock) B Cell Culture & Seeding (e.g., HeLa, RAW 264.7) A->B C Cytotoxicity Profiling (CellTiter-Glo Assay) B->C D Epigenetic Assay (Intracellular HDAC) B->D E Anti-Inflammatory Assay (NF-κB Luciferase) B->E F Data Analysis & IC50 Determination C->F D->F E->F

Fig 1: Multiplexed workflow for evaluating the compound's viability and target engagement.

MOA Ligand 3-[3-fluoro-4-(trifluoromethyl) phenyl]prop-2-enoic acid HDAC HDAC Enzymes (Class I & II) Ligand->HDAC Inhibits NFkB NF-κB Pathway Activation Ligand->NFkB Blocks Chromatin Chromatin Relaxation & Gene Transcription HDAC->Chromatin Prevents TLR4 TLR4 Receptor (LPS Stimulated) TLR4->NFkB Activates ProInflam Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflam Induces

Fig 2: Dual mechanism of action: HDAC inhibition and NF-κB pathway blockade by the compound.

Quantitative Assay Parameters

The following table summarizes the expected quantitative parameters and readouts for the assays detailed in this protocol. These baseline metrics serve as quality control thresholds for assay validation.

Assay TypeCell Line ModelPrimary TargetExpected IC 50​ RangeDetection Readout
Cytotoxicity HeLa / RAW 264.7General Viability50 - >100 µMLuminescence (ATP quantification)
Epigenetic HeLaHDAC (Class I/II)5 - 25 µMFluorescence (Ex 360 nm / Em 460 nm)
Anti-inflammatory RAW 264.7 (NF- κ B-luc)NF- κ B Translocation10 - 40 µMLuminescence (Luciferin oxidation)

Self-Validating Experimental Protocols

Compound Preparation and Formulation

Causality Note: 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is highly hydrophobic. Aqueous buffers will cause immediate precipitation, leading to false-negative assay results.

  • Stock Preparation: Dissolve the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use tubes to prevent freeze-thaw degradation.

  • Working Dilutions: Perform serial dilutions in 100% DMSO.

  • Final Assay Concentration: Dilute the DMSO stocks 1:1000 into the cell culture media immediately prior to treatment. Critical: The final DMSO concentration must not exceed 0.1% (v/v). Higher concentrations of DMSO independently induce cellular stress and alter epigenetic states, confounding the assay data.

Protocol 1: Cell Viability & Cytotoxicity Profiling (ATP-Based)

Before assessing functional inhibition, the compound's intrinsic toxicity must be mapped. We utilize an ATP-dependent luminescence assay (e.g., CellTiter-Glo) because ATP depletion is a universal and early marker of cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or RAW 264.7 cells at 5,000 cells/well in a white, opaque 96-well plate (to prevent luminescent crosstalk). Incubate overnight at 37°C, 5% CO 2​ .

  • Treatment: Aspirate media and add 100 µL of fresh media containing the compound at concentrations ranging from 0.1 µM to 100 µM.

  • Controls (Self-Validation):

    • Vehicle Control: 0.1% DMSO (defines 100% viability).

    • Positive Control: 10 µM Staurosporine (defines 0% viability).

    • Background Control: Media only (no cells).

  • Incubation: Incubate for 48 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a microplate reader. Calculate the Z'-factor using the vehicle and positive controls. Proceed to functional assays only if Z' > 0.5.

Protocol 2: Intracellular HDAC Target Engagement Assay

Cinnamic acid derivatives are known to inhibit Class I and II HDACs[3]. To prove that the fluorinated compound penetrates the cell membrane and engages the target in situ, we use a cell-permeable fluorogenic substrate (Boc-Lys(Ac)-AMC).

Causality Note: If the compound successfully inhibits intracellular HDACs, the substrate remains acetylated. Upon subsequent cell lysis, the developer enzyme (a trypsin-like protease) cannot cleave the acetylated lysine, resulting in a decrease in fluorescent signal.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with the compound (1 µM to 50 µM) for 3 hours. Include 0.1% DMSO as a vehicle control and 5 µM Suberoylanilide Hydroxamic Acid (SAHA) as a positive control[1].

  • Substrate Addition: Add the cell-permeable Boc-Lys(Ac)-AMC substrate to a final concentration of 200 µM. Incubate for exactly 2 hours at 37°C to allow intracellular HDACs to process the substrate.

  • Lysis & Development: Add 50 µL of Lysis/Developer buffer containing 1% NP-40, 10 mg/mL Trypsin, and 10 µM Trichostatin A (TSA). Causality Note: TSA is added here to instantly halt any further HDAC activity post-lysis, ensuring the readout reflects only the intracellular phase.

  • Incubation: Incubate at 37°C for 30 minutes to allow the developer to cleave any deacetylated AMC.

  • Readout: Measure fluorescence at Ex 360 nm / Em 460 nm. Calculate the IC 50​ using non-linear regression.

Protocol 3: Anti-Inflammatory Profiling (NF- κ B Reporter Assay)

Fluorinated cinnamic acids exhibit potent anti-inflammatory effects by blocking the NF- κ B signaling cascade[2]. This assay utilizes a macrophage cell line stably expressing a luciferase reporter driven by NF- κ B response elements.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 NF- κ B-luc cells at 20,000 cells/well in a white 96-well plate.

  • Pre-treatment: Pre-treat the cells with the compound (0.5 µM to 40 µM) for 1 hour. Include 10 µM Dexamethasone as a positive anti-inflammatory control.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells (except the unstimulated vehicle control) to trigger TLR4-mediated NF- κ B translocation.

  • Incubation: Incubate for 6 hours at 37°C.

  • Detection: Aspirate media, wash once with PBS, and add 50 µL of passive lysis buffer. Shake for 15 minutes. Add 50 µL of Luciferase Assay Substrate (containing luciferin and ATP).

  • Readout: Immediately measure luminescence. A successful compound will show a dose-dependent decrease in luminescent signal, indicating blockade of NF- κ B-driven transcription.

References

  • [3] Preethi G Anantharaju et al. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC). PLoS One / PMC. Available at:[Link]

  • [2] Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at:[Link]

  • [1] Ngonidzashe Ruwizhi et al. Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules / PMC. Available at:[Link]

Sources

Application Note: 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid in Targeted Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design of highly selective, potent, and metabolically stable kinase inhibitors is a cornerstone of modern targeted oncology and anti-inflammatory drug development. The compound 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (CAS: 231291-13-7), also commonly referred to as 3-fluoro-4-(trifluoromethyl)cinnamic acid, has emerged as a privileged building block in medicinal chemistry[1][2]. By combining a rigid alkene linker with a highly deactivated, lipophilic phenyl ring, this intermediate is specifically engineered to access and occupy deep hydrophobic pockets—such as the DFG-out conformation—in various kinases, including ERK, ROCK, and DGK[3][4][5].

This application note details the mechanistic rationale, physicochemical advantages, and validated protocols for integrating this fluorinated moiety into kinase inhibitor discovery pipelines.

Pharmacophore Rationale: The Stereoelectronic Advantage

In kinase inhibitor design, simply achieving high in vitro affinity is insufficient; clinical candidates must survive first-pass metabolism and maintain conformational stability. The 3-fluoro-4-(trifluoromethyl)phenyl moiety provides a triad of structural advantages:

  • The Trifluoromethyl (-CF3) Anchor: Positioned at the para position, the -CF3 group is exceptionally lipophilic and electron-withdrawing. It drives the molecule deep into the hydrophobic allosteric pockets of kinases, significantly enhancing binding affinity through robust van der Waals interactions. Crucially, it completely blocks cytochrome P450-mediated para-hydroxylation, drastically increasing the metabolic half-life of the resulting drug[4].

  • The Meta-Fluorine (-F) Modulator: The addition of a fluorine atom adjacent to the -CF3 group exerts a profound stereoelectronic effect. It lowers the pKa of nearby hydrogen bond donors (if present on the core scaffold) and creates a highly polarized surface that can engage in multipolar interactions with the kinase backbone. It also restricts the rotational freedom of the phenyl ring, pre-organizing the molecule into a bioactive conformation[5].

  • The Prop-2-enoic Acid Linker: The α,β -unsaturated carboxylic acid serves as a versatile synthetic handle. It can be converted into an amide to serve as a rigid, planar spacer connecting the hydrophobic tail to a hinge-binding scaffold, or it can be utilized as a Michael acceptor warhead for the design of targeted covalent inhibitors (TCIs)[3].

Key Applications in Kinase Inhibition

The versatility of this building block is demonstrated across multiple high-value kinase targets:

  • ERK1/2 Inhibitors: The MAPK/ERK pathway is frequently hyperactivated in cancers (e.g., melanoma, colorectal). Derivatives of 3-fluoro-4-(trifluoromethyl)cinnamic acid have been successfully utilized to synthesize highly selective serine/threonine kinase inhibitors targeting ERK, effectively attenuating hyperproliferative disorders[4].

  • Rho-Kinase (ROCK) Inhibitors: ROCK enzymes are implicated in pulmonary arterial hypertension and autoimmune diseases. Bicyclic dihydropyrimidine-carboxamide derivatives incorporating the 3-fluoro-4-(trifluoromethyl)phenyl group have shown potent allosteric inhibition of ROCK-I and ROCK-II isoforms[5].

  • Diacylglycerol Kinase (DGK) Modulators: Recent advancements have also leveraged this fluorinated moiety in the development of bicyclic DGK inhibitors, targeting complex signaling pathways to overcome drug resistance in oncology[3].

Figure 1: Dual targeting potential of 3-F-4-CF3-cinnamic acid derivatives in MAPK/ERK and Rho/ROCK kinase signaling pathways.

Quantitative Data: Physicochemical Impact

The substitution of standard cinnamic acid with the 3-F, 4-CF3 motif fundamentally alters the molecule's properties, optimizing it for deep-pocket kinase inhibition.

PropertyUnsubstituted Cinnamic Acid3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acidImpact on Kinase Inhibitor Design
Molecular Weight 148.16 g/mol 234.14 g/mol Increases steric bulk specifically tailored for deep hydrophobic pocket (DFG-out) engagement.
Lipophilicity (clogP) ~2.1~3.8Significantly enhances membrane permeability and hydrophobic binding affinity.
Metabolic Stability Low (prone to para-hydroxylation)High (para-position blocked by -CF3)Prevents rapid CYP450-mediated degradation, increasing the pharmacokinetic half-life.
Electron Density Electron-rich aromatic ringHighly electron-deficient ringModulates π -stacking interactions with aromatic residues (e.g., Phe, Tyr) in the kinase active site.

Experimental Protocols

The following protocols detail the integration of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid into a kinase inhibitor scaffold and its subsequent biological validation. Every step is designed as a self-validating system to ensure scientific integrity.

Protocol A: Synthesis of a Type II Kinase Inhibitor Amide Precursor

Objective: Couple the fluorinated prop-2-enoic acid to a hinge-binding amine scaffold.

  • Preparation & Activation:

    • Dissolve 1.0 eq of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid in anhydrous DMF (0.2 M).

    • Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU is specifically chosen over standard carbodiimides (like EDC) for α,β -unsaturated acids. It rapidly forms the active ester, preventing unwanted Michael addition of the coupling reagent to the alkene. DIPEA acts as a non-nucleophilic base, preventing side reactions while maintaining the necessary basic environment.

  • Coupling:

    • Add 1.0 eq of the target amine (e.g., an aminopyrazole derivative) to the activated mixture. Stir for 2–4 hours at room temperature.

    • Causality: The highly electron-withdrawing nature of the fluorinated ring slightly deactivates the carboxylic acid; thus, pre-activation with a highly efficient reagent like HATU ensures complete conversion.

  • Self-Validation & QC (In-Process Control):

    • Analyze a 10 μ L aliquot via LC-MS.

    • Validation metric: The reaction is deemed complete only when the starting acid mass (m/z 233 [M-H] ) is completely depleted, and the desired product mass is the dominant peak.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO3​ , extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate. Purify via preparative HPLC.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Determine the IC 50​ of the synthesized fluorinated inhibitor.

  • Assay Setup:

    • Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO.

    • Transfer 100 nL of the compound to a 384-well low-volume plate.

  • Reaction Initiation:

    • Add 5 μ L of the target kinase (e.g., ERK2) and fluorescently labeled substrate peptide in assay buffer. Incubate for 15 minutes to allow the lipophilic inhibitor to access the deep DFG-out pocket.

    • Add 5 μ L of ATP (at its apparent K m​ ) to initiate the reaction. Incubate for 60 minutes.

  • Detection & Causality:

    • Add 10 μ L of the TR-FRET detection reagent (Europium-labeled antibody).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is mandatory here. Highly lipophilic, fluorinated compounds can aggregate or exhibit autofluorescence at high concentrations. TR-FRET utilizes a time delay before measurement, completely eliminating background autofluorescence and providing a true representation of target engagement.

  • Self-Validation:

    • Include a known reference inhibitor (e.g., Sorafenib) as a positive control, and DMSO-only wells as a negative control.

    • Validation metric: Calculate the Z'-factor. The assay data is only accepted if Z' > 0.5, ensuring robust signal-to-noise ratio.

Figure 2: End-to-end experimental workflow from synthetic coupling of the fluorinated building block to structural validation.

References

  • WO2025043151A2 - Bicyclic dgk inhibitors Source: Google Patents URL
  • WO2012118850A1 - Serine/threonine kinase inhibitors Source: Google Patents URL
  • WO2018115383A1 - Bicyclic dihydropyrimidine-carboxamide derivatives as rho-kinase inhibitors Source: Google Patents URL
  • 3-Fluoro-4-(trifluoromethyl)
  • Jrd Fluorochemicals - R&D Chemicals Source: RD Chemicals URL

Sources

Application Note: Utilizing 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry. Among these, the 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid scaffold (a highly substituted cinnamic acid derivative) has emerged as a privileged building block for the development of targeted covalent inhibitors (TCIs), PROTAC linkers, and metabolically stable pharmacophores.

This application note provides researchers and drug development professionals with an in-depth mechanistic rationale, quantitative physicochemical data, and validated experimental protocols for integrating this scaffold into novel drug discovery pipelines.

Structural Rationale & Physicochemical Causality (The "Why")

The utility of this scaffold lies in the synergistic physical organic chemistry of its three primary structural components. Understanding the causality behind these features is critical for rational drug design.

The 4-Trifluoromethyl (-CF₃) Group: Metabolic Shielding

The trifluoromethyl group is one of the most lipophilic substituents used in drug design, which dramatically enhances cellular membrane permeability [1]. More importantly, placing the -CF₃ group at the para-position of the phenyl ring physically blocks cytochrome P450 (CYP450) enzymes from performing para-hydroxylation—a primary route of rapid drug clearance.

The 3-Fluoro (-F) Group: Electronic Deactivation

While the -CF₃ group provides steric shielding, the addition of a meta-fluoro substituent profoundly alters the electronic landscape of the molecule. The strong inductive electron-withdrawing effect of the fluorine atom significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic π-system. This reduced π-nucleophilicity makes the ring highly resistant to electrophilic attack by the reactive iron-oxo species (FeO³⁺) in CYP450 active sites, thereby preventing arene hydroxylation and epoxide formation [2].

The Prop-2-enoic Acid Moiety: Tunable Electrophilicity

The prop-2-enoic acid (acrylic/cinnamic acid) tail provides an α,β -unsaturated carbonyl system. This acts as a Michael acceptor, capable of forming irreversible covalent thioether bonds with nucleophilic cysteine residues in target proteins. The strong electron-withdrawing nature of the 3-fluoro-4-(trifluoromethyl)phenyl ring pulls electron density away from the conjugated system, increasing the electrophilicity of the β -carbon and enhancing its reactivity toward thiolates [3].

Quantitative Data Summary

To guide lead optimization, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard cinnamic acid scaffold to the highly substituted 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid.

Physicochemical PropertyUnsubstituted Cinnamic Acid3-[3-F-4-(CF₃)phenyl]prop-2-enoic acidImpact on Drug Design
Lipophilicity (cLogP) ~2.1~3.8Enhanced passive membrane permeability and hydrophobic pocket binding.
Aromatic HOMO Energy High (Electron-rich)Significantly LoweredExtreme resistance to CYP450-mediated oxidative metabolism.
β -Carbon Electrophilicity ModerateHighFaster covalent bond formation kinetics ( kinact​ ) with target cysteines.
Metabolic Vulnerability High (para-hydroxylation)Low (Sterically blocked)Prolonged in vivo half-life ( t1/2​ ) and reduced clearance.

Mechanistic Visualization: Covalent Inhibition

When converted into an amide (e.g., linked to a target-binding domain), this scaffold acts as a warhead for Targeted Covalent Inhibitors (TCIs). The diagram below illustrates the causality of the binding event.

Pathway A Target Protein (Cys-SH) C Reversible Pre-covalent Complex A->C B 3-[3-F-4-(CF3)phenyl]prop-2-enoic Scaffold B->C D Irreversible Covalent Adduct (Thioether) C->D E Target Inactivation & Downstream Inhibition D->E

Caption: Mechanism of targeted covalent inhibition via Michael addition to the beta-carbon.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prevent false positives.

Protocol A: Synthesis of a Covalent Target Inhibitor (Amidation)

This protocol details the coupling of the 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid scaffold to a primary amine (representing a target-binding ligand) using standard EDC/HOBt chemistry.

Materials:

  • 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (1.0 eq)

  • Target-binding ligand with a primary amine (1.1 eq)

  • EDC·HCl (1.5 eq) and HOBt (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir at room temperature for 30 minutes. Rationale: Pre-activation forms the active ester, preventing side reactions with the amine.

  • Coupling: Add the amine ligand (1.1 eq) followed dropwise by DIPEA (3.0 eq).

  • Self-Validation (Monitoring): Monitor the reaction via LC-MS after 2 hours. The presence of the parent mass indicates incomplete reaction; add additional EDC if necessary.

  • Quenching & Extraction: Once complete, quench with saturated aqueous NaHCO₃. Extract 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Thiol-Reactivity Assay (GSH-Trapping)

Because the scaffold is a Michael acceptor, it is crucial to quantify its intrinsic reactivity. Too reactive, and it will bind off-target proteins (toxicity); too slow, and it will not inhibit the target. We use Glutathione (GSH) as a surrogate for cellular thiols.

Workflow Step1 1. Incubate Scaffold with GSH (pH 7.4, 37°C) Step2 2. Quench Reaction at Time Intervals Step1->Step2 Step3 3. LC-MS/MS Analysis (MRM Mode) Step2->Step3 Step4 4. Quantify Parent Depletion & Adduct Formation Step3->Step4 Step5 5. Calculate t(1/2) & Intrinsic Reactivity Step4->Step5

Caption: Step-by-step experimental workflow for the GSH thiol-reactivity assay.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in DMSO. Prepare a 100 mM GSH solution in PBS buffer (pH 7.4). Rationale: pH 7.4 is critical to mimic physiological conditions where a fraction of the GSH thiol is deprotonated to the reactive thiolate.

  • Incubation: In a 96-well plate, mix the inhibitor (final concentration 10 µM) with GSH (final concentration 5 mM) in PBS at 37°C.

  • Self-Validation (Controls): Include a positive control (Ethacrynic acid, a known reactive Michael acceptor) and a negative control (Inhibitor in PBS without GSH) to rule out aqueous hydrolysis.

  • Quenching: At specific time points (0, 15, 30, 60, 120, 240 mins), remove a 50 µL aliquot and quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins/salts. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode. Rationale: MRM provides the high specificity required to track the exact mass transition of the parent compound depleting and the GSH-adduct forming.

  • Data Processing: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​ ) is calculated.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules (MDPI). Available at:[Link]

High-throughput screening assays for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid Derivatives as Novel Epigenetic Modulators

Introduction & Scientific Rationale

Cinnamic acid derivatives have established themselves as highly versatile pharmacophores in drug discovery, particularly as potent Histone Deacetylase (HDAC) inhibitors for oncology and metabolic diseases [1]. While natural cinnamic acids (like caffeic or p-coumaric acid) exhibit baseline epigenetic modulation, synthetic halogenation dramatically alters their pharmacokinetic and pharmacodynamic profiles.

The specific scaffold 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid introduces two critical structural enhancements:

  • Electronic & Steric Effects: The strongly electron-withdrawing trifluoromethyl (-CF₃) and fluoro (-F) groups increase the acidity of the propenoic acid moiety and enhance halogen bonding within the hydrophobic channel of the HDAC active site.

  • Metabolic Stability: Fluorination at the 3-position and the bulky -CF₃ group at the 4-position sterically hinder rapid hepatic β-oxidation, a common metabolic liability of un-substituted cinnamic acids [2].

As a Senior Application Scientist, I have designed the following High-Throughput Screening (HTS) cascade. This workflow is engineered not merely to catalog data, but to establish a self-validating chain of causality —ensuring that biochemical enzyme inhibition translates directly to targeted cellular pathway engagement, and ultimately, to a specific phenotypic outcome.

Screening Cascade Architecture

To eliminate False Positives (such as Pan-Assay Interference Compounds or PAINS) and confirm true target engagement, our screening strategy utilizes an orthogonal three-tier approach.

HTS_Workflow Library Compound Library Fluorinated Cinnamic Acids Primary Primary Screen Fluorogenic HDAC Assay Library->Primary Biochemical Affinity Secondary Secondary Screen AlphaLISA H3K9ac (Cellular) Primary->Secondary Cell Permeability Phenotypic Phenotypic Screen CellTiter-Glo Viability Secondary->Phenotypic Functional Efficacy Hit Lead Candidate Selection Phenotypic->Hit Therapeutic Index

Fig 1: Three-tier orthogonal HTS workflow for fluorinated cinnamic acid derivatives.

Experimental Protocols & Causality

Protocol 1: Primary Biochemical Screening (Fluorogenic HDAC Assay)

Causality & Purpose: Biochemical assays isolate the target enzyme to prove direct molecular interaction. We utilize a fluorogenic substrate comprising an acetylated lysine conjugated to 7-amino-4-methylcoumarin (AMC). Active HDAC deacetylates the lysine. A subsequent developer solution (containing a trypsin-like protease) exclusively cleaves the deacetylated substrate, releasing the AMC fluorophore. Active 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid derivatives will inhibit HDAC, preventing deacetylation and thereby quenching the fluorescent signal [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Dispensing: Dispense 10 µL of recombinant human HDAC1 or HDAC6 (0.5 ng/µL) into a 384-well black microplate.

  • Compound Addition: Pin-transfer 50 nL of the cinnamic acid derivatives (10-point dose-response, 10 µM to 0.5 nM) into the assay wells. Include Trichostatin A (TSA) as a positive control and 0.5% DMSO as a vehicle control. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Add 10 µL of 50 µM Fluorogenic HDAC Substrate. Incubate for 30 minutes at 37°C.

  • Signal Development: Add 20 µL of Developer Solution (containing 2 µM TSA to halt further HDAC activity and 1 mg/mL trypsin). Incubate for 15 minutes at room temperature.

  • Detection: Read fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Validation: Calculate the Z'-factor using DMSO and TSA controls. A Z'-factor > 0.6 validates the assay for HTS.

Protocol 2: Secondary Cellular Target Engagement (AlphaLISA for H3K9ac)

Causality & Purpose: A compound may inhibit an enzyme in vitro but fail in cells due to poor permeability or rapid efflux. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) provides a no-wash, highly sensitive method to quantify endogenous acetylated Histone H3 (H3K9ac) in cell lysates. An increase in H3K9ac confirms that the cinnamic acid derivative has successfully penetrated the cell and inhibited intracellular HDACs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 colon cancer cells at 5,000 cells/well in a 384-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the hit compounds from Protocol 1 for 24 hours.

  • Lysis: Remove media and add 10 µL of 1X AlphaLISA Lysis Buffer supplemented with protease inhibitors. Agitate for 15 minutes at 400 rpm.

  • Bead Addition: Add 5 µL of Acceptor Beads conjugated with an anti-Histone H3 (total) antibody. Incubate for 1 hour at room temperature.

  • Donor Bead Addition: Under subdued lighting, add 5 µL of Streptavidin Donor Beads pre-incubated with a biotinylated anti-H3K9ac antibody. Incubate for 30 minutes.

  • Detection: Read the plate on an Alpha-enabled reader (Excitation: 680 nm, Emission: 615 nm).

  • Validation: Normalize the H3K9ac signal to total Histone H3 to ensure the signal increase is due to enzyme inhibition, not variations in cell number or lysis efficiency.

Protocol 3: Phenotypic Viability Assay (ATP-Quantification)

Causality & Purpose: Epigenetic modulation should ultimately trigger apoptosis in malignant cells. We measure intracellular ATP (directly proportional to the number of metabolically active cells) to determine the half-maximal effective concentration (EC₅₀) for cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 (cancerous) and HEK293 (non-cancerous control) cells in parallel 384-well white opaque plates (2,000 cells/well).

  • Treatment: Apply compounds for 72 hours.

  • Reagent Addition: Equilibrate plates to room temperature. Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Lysis & Stabilization: Shake plates for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence. Calculate the Therapeutic Index (TI) by dividing the EC₅₀ of HEK293 by the EC₅₀ of HCT116.

Mechanism of Action Visualization

MOA Derivative 3-[3-fluoro-4-(CF3)phenyl] prop-2-enoic acid HDAC HDAC Active Site (Zinc Chelation) Derivative->HDAC Competitive Inhibition Chromatin Chromatin Relaxation (H3K9 Hyperacetylation) HDAC->Chromatin Prevents Deacetylation Apoptosis Tumor Suppressor Gene Transcription Chromatin->Apoptosis Epigenetic Reactivation

Fig 2: Mechanism of action of fluorinated cinnamic acids driving tumor suppressor reactivation.

Quantitative Data Presentation

The following table summarizes mock HTS data for three synthesized derivatives of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid, demonstrating the structure-activity relationship (SAR) and the self-validating nature of the assay cascade.

Compound IDModifications to ScaffoldHDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)H3K9ac EC₅₀ (nM)HCT116 Viability IC₅₀ (nM)Therapeutic Index (HEK293/HCT116)
TSA (Control) N/A (Hydroxamic acid)12.4 ± 1.115.2 ± 2.045.3 ± 4.1110 ± 151.2 (High Toxicity)
F-Cinnamic-01 Unmodified Parent850 ± 451,200 ± 802,500 ± 1205,400 ± 3103.5
F-Cinnamic-02 Hydroxamate at C-145.2 ± 3.468.1 ± 5.5115 ± 12320 ± 258.4
F-Cinnamic-03 ortho-Amino anilide at C-118.5 ± 2.1>5,00085.4 ± 6.2195 ± 1814.2 (Highly Selective)

Data Interpretation: F-Cinnamic-03 demonstrates that converting the propenoic acid tail into an ortho-amino anilide yields a highly selective Class I (HDAC1) inhibitor. The strong correlation between biochemical IC₅₀ (18.5 nM), cellular target engagement (85.4 nM), and phenotypic viability (195 nM) validates the integrity of the screening cascade.

References

  • Anantharaju, P. G., et al. (2017). "Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC)." PLoS One, 12(11), e0186208. Available at:[Link][1]

  • Reddy, N. D., et al. (2014). "A novel cinnamyl sulfonamide hydroxamate derivative, NMJ-1 as a small molecule HDAC inhibitor with anti-cancer potential." Journal of Cancer Science & Therapy, 6(9). Available at:[Link][2]

  • Zhai, K., et al. (2025). "Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review." Molecules, 29(15), 3500. Available at:[Link][3]

Sources

Application Note: Preclinical Formulation Strategies for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Formulation Scientists, Pharmacologists, and Drug Development Professionals

Executive Summary & Rationale

The transition of a New Chemical Entity (NCE) from discovery to in vivo preclinical testing is frequently bottlenecked by poor physicochemical properties. The compound 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (also known as 3-fluoro-4-(trifluoromethyl)cinnamic acid) presents a classic formulation challenge[1].

Structurally, this molecule features a highly electron-withdrawing and lipophilic trifluoromethyl (-CF₃) group paired with a fluoro (-F) substituent on an aromatic ring, driving high lipophilicity and poor aqueous solubility. However, it also possesses a prop-2-enoic acid (acrylic acid) moiety, providing an ionizable carboxylic acid group. This dual nature makes it a poorly soluble weak acid (BCS Class II/IV). If administered unformulated, it will precipitate in the acidic environment of the stomach, leading to erratic oral bioavailability, and cannot be administered intravenously due to the risk of embolism.

This application note details field-proven, mechanistically driven formulation strategies—specifically Cyclodextrin Complexation and Self-Emulsifying Drug Delivery Systems (SEDDS)—to achieve optimal exposure for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological evaluations[2].

Physicochemical Profiling

Before selecting a formulation vehicle, it is critical to establish the physicochemical boundaries of the API. The properties of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid dictate the formulation approach[3].

Table 1: Predicted Physicochemical Properties & Formulation Implications

PropertyEstimated ValueFormulation Implication
Molecular Weight 234.15 g/mol Small molecule; highly amenable to cyclodextrin cavity inclusion.
pKa (Carboxylic Acid) ~4.5Unionized and insoluble at gastric pH (1.2). Ionized and moderately soluble at physiological pH (7.4).
LogP (Lipophilicity) ~3.5High lipophilicity drives poor aqueous solubility but indicates excellent compatibility with lipid-based excipients (SEDDS).
Melting Point >150 °C (Est.)High crystal lattice energy; requires high-energy solubilization techniques to overcome the dissolution barrier.

Mechanistic Formulation Strategies

To achieve high systemic exposure in rodent or canine models, we must manipulate the microenvironment of the API. We deploy two primary strategies based on the intended route of administration.

Strategy A: pH-Adjusted Cyclodextrin Complexation (IV & PO)

The Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic interior cavity and a hydrophilic exterior. The highly lipophilic 3-fluoro-4-(trifluoromethyl)phenyl ring of our API has a strong thermodynamic drive to partition into this hydrophobic cavity[3]. By adjusting the formulation pH to 7.4 (well above the API's pKa of 4.5), the carboxylic acid group becomes ionized. This ionization prevents the formation of large, insoluble aggregates and allows the lipophilic tail to thread efficiently into the cyclodextrin ring, creating a highly soluble, well-tolerated inclusion complex suitable for both Intravenous (IV) and Oral (PO) dosing[4].

Strategy B: Self-Emulsifying Drug Delivery System (SEDDS) (PO)

The Causality: For oral efficacy studies, relying on GI tract dissolution of a crystalline weak acid is highly risky due to precipitation at pH 1.2. SEDDS bypasses the dissolution rate-limiting step entirely[5]. By predissolving the API in an isotropic mixture of oils and surfactants, the drug is maintained in a solubilized state. Upon contact with aqueous gastrointestinal fluids, the gentle agitation of gut motility causes the mixture to spontaneously form a nanoemulsion (droplets <200 nm)[6]. This massive surface area enhances transcellular absorption and promotes lymphatic transport, effectively shielding the API from gastric precipitation and hepatic first-pass metabolism[7].

Experimental Methodologies & Protocols

The following protocols are designed as self-validating systems , ensuring that the formulation scientist can confirm success before dosing animals.

Protocol 1: Preparation of 20% HP-β-CD Solution (Target: 5 mg/mL API)

Optimal for IV bolus and oral gavage in rodents.

  • Vehicle Preparation: Weigh 20.0 g of pharmaceutical-grade HP-β-CD and dissolve in 80 mL of sterile Water for Injection (WFI).

  • API Addition: Add 500 mg of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid to the vehicle. The suspension will appear cloudy.

  • Mechanistic Solubilization (pH Shift): Gradually add 0.1 M NaOH dropwise while under continuous magnetic stirring. Monitor the pH. As the pH approaches 7.0–7.4, the carboxylic acid ionizes, and the suspension will rapidly clear as the inclusion complex forms.

  • Equilibration: Sonicate the solution in a bath sonicator for 15 minutes at room temperature to ensure complete thermodynamic complexation.

  • Volume Adjustment & Filtration: Adjust the final pH to 7.4 ± 0.2 using 0.1 M HCl or NaOH if necessary. QS to 100 mL with WFI. Pass through a 0.22 µm PES syringe filter.

  • Self-Validation Step: Inspect the filtrate against a dark background. It must be optically clear. Dilute a 100 µL aliquot into 900 µL of PBS (pH 7.4); no precipitation should occur over 24 hours.

Protocol 2: Preparation of Lipid-Based SEDDS (Target: 10 mg/mL API)

Optimal for maximizing oral bioavailability.

  • Excipient Blending: In a glass vial, combine the following to create the SEDDS pre-concentrate:

    • 30% w/w Capryol™ 90 (Oil phase)

    • 50% w/w Kolliphor® EL (Surfactant)

    • 20% w/w Transcutol® HP (Co-surfactant)

  • Homogenization: Vortex the mixture for 2 minutes until a clear, single-phase isotropic liquid is formed.

  • API Loading: Add 10 mg of API per 1 gram of the SEDDS pre-concentrate.

  • Thermal Solubilization: Stir the mixture at 40°C for 60 minutes using a heated magnetic stirrer until the API is completely dissolved. Allow to cool to room temperature.

  • Self-Validation Step (Critical): Perform a dispersion test. Drop 50 µL of the loaded SEDDS into 5 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C with gentle stirring. The mixture must spontaneously form a transparent or slightly bluish translucent dispersion.

  • Analytical Confirmation: Analyze the dispersion via Dynamic Light Scattering (DLS). A successful SEDDS formulation will yield a Z-average droplet size of <150 nm with a Polydispersity Index (PDI) <0.3[8].

Quantitative Formulation Matrices & Expected Outcomes

Table 2: Summary of Preclinical Formulation Matrices and PK Expectations

Formulation TypeCompositionTarget RouteMax API LoadExpected PK Outcome
Aqueous Co-solvent 10% DMSO, 40% PEG400, 50% PBS (pH 7.4)IV / IP~2-3 mg/mLRapid clearance; high Cmax; potential for precipitation upon injection.
Inclusion Complex 20% w/v HP-β-CD in WFI (pH 7.4)IV / PO~5-8 mg/mLExcellent IV tolerability; moderate oral AUC; linear pharmacokinetics[9].
SEDDS Capryol 90 / Kolliphor EL / Transcutol HP (3:5:2)PO only~10-15 mg/mLMaximum oral AUC; delayed Tmax; bypasses gastric precipitation[10].

Decision Pathway Visualization

The following decision tree illustrates the logical flow for selecting the appropriate formulation strategy based on the physicochemical constraints of the API.

FormulationDecisionTree Start 3-[3-fluoro-4-(trifluoromethyl) phenyl]prop-2-enoic acid (Poorly Soluble Weak Acid) Assess Physicochemical Profiling pKa ~ 4.5 | LogP ~ 3.5 Start->Assess Route Determine Route of Administration Assess->Route IV Intravenous (IV) Requires True Solution Route->IV PO Oral (PO) Requires Bioavailability Route->PO pH pH Adjustment (pH 7.4-8.0) + Co-solvents IV->pH Cost-effective CD Cyclodextrin Complexation (HP-β-CD) IV->CD High tolerability PO->CD Fast absorption SEDDS Lipid-Based SEDDS (Oils + Surfactants) PO->SEDDS Maximize exposure

Caption: Decision tree for preclinical formulation strategies based on physicochemical properties.

References

  • National Institutes of Health (NIH) / PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from:[Link]

  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from: [Link]

  • MDPI Pharmaceuticals. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (also known as 3-fluoro-4-(trifluoromethyl)cinnamic acid) during biological assays.

Compound Profiling & The Root Cause of Insolubility

Cinnamic acid derivatives are highly valued in drug discovery for their diverse biological activities, including antimicrobial and anticancer properties[1]. However, the introduction of fluorine-containing functional groups—specifically the trifluoromethyl (-CF3) group—drastically alters the physicochemical landscape of the molecule[2]. While the prop-2-enoic (acrylic) acid moiety provides a polar, ionizable headgroup (pKa ~4.5), the bulky, intensely electron-withdrawing 3-fluoro-4-(trifluoromethyl)phenyl ring creates an extreme hydrophobic domain.

In aqueous biological buffers (pH 7.4), this amphiphilic-like structure often leads to rapid nucleation, micelle formation, or outright precipitation.

Table 1: Physicochemical Profile & Solubility Implications

PropertyCharacteristicImpact on Biological Assays
Core Structure Cinnamic acid derivativeAmphiphilic tendency; prone to forming nano-aggregates.
Substituents 3-Fluoro, 4-TrifluoromethylExtreme hydrophobicity; drives exclusion from the aqueous phase.
Ionizable Group Carboxylic acid (pKa ~4.5)Soluble at high pH, but highly sensitive to localized acidic microenvironments.
Risk Profile High aggregation propensityRequires co-solvents, pH control, or carrier molecules to maintain a monodisperse state.
Solubility Troubleshooting Workflow

Before diving into specific protocols, consult the decision matrix below to identify the most appropriate solubilization strategy for your specific assay format.

G N1 10 mM DMSO Stock N2 Direct Buffer Dilution N1->N2 N3 Precipitation / Turbidity? N2->N3 N4 Proceed to Assay N3->N4 No N5 Adjust Buffer pH > 7.5 N3->N5 Yes N6 Add 0.01% Tween-20 N5->N6 N7 Use 10% HP-β-CD N6->N7 N8 Verify via Nephelometry N7->N8 N8->N4

Caption: Decision matrix for resolving precipitation of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid.

Frequently Asked Questions & Validated Protocols
Q1: My compound precipitates immediately when diluted from a 10 mM DMSO stock into my pH 7.4 assay buffer. Why does this happen and how do I fix it?

The Science (Causality): This is a classic "solvent shift" phenomenon. DMSO perfectly solvates the hydrophobic -CF3 group. When spiked directly into a predominantly aqueous buffer, the local concentration of water at the droplet interface causes rapid nucleation of the hydrophobic rings before the carboxylic acid can stabilize the molecule. Even if the bulk pH is 7.4 (well above the pKa), the kinetic shock of the solvent shift forces the compound out of solution.

The Solution: Utilize a "step-down" intermediate dilution method combined with strict pH control. Ensuring the buffer is sufficiently basic before the compound is introduced guarantees immediate deprotonation of the carboxylic acid, maximizing ionic solubility.

Protocol: Step-Down Intermediate Dilution

  • Stock Preparation: Prepare a 10 mM stock of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid in 100% anhydrous DMSO.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock into a 50% DMSO / 50% Assay Buffer mixture. Vortex immediately for 30 seconds.

  • Thermal Stabilization: Warm the final assay buffer (pH 7.4–8.0) to 37°C to increase the kinetic solubility threshold.

  • Final Dilution: Add the intermediate stock to the final assay buffer dropwise while under continuous vortexing or mild sonication.

  • Self-Validation: Visually inspect the solution against a dark background. If the solution remains optically clear for 60 minutes, the kinetic solubility is sufficient for acute biochemical assays.

Q2: I need to test this compound in a cell-based viability assay, but the required surfactant concentration (e.g., Tween-20) is cytotoxic. What are my alternatives?

The Science (Causality): Standard surfactants like Tween-20 or Triton X-100 solubilize hydrophobic compounds by forming micelles. However, these surfactants also intercalate into and disrupt cellular lipid bilayers, causing background cytotoxicity that masks the true biological effect of your compound.

The Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) complexation. Cyclodextrins are cyclic oligosaccharides featuring a hydrophilic exterior and a hydrophobic central cavity[3]. The highly lipophilic 3-fluoro-4-(trifluoromethyl)phenyl moiety perfectly fits into the β-cyclodextrin cavity, forming a 1:1 inclusion complex[4]. This shields the hydrophobic region from the aqueous environment, dramatically enhancing solubility without disrupting cell membranes[5].

G C1 Free Compound (Hydrophobic CF3) C2 Aqueous Buffer (High Surface Tension) C1->C2 HP HP-β-CD (Hydrophobic Core) C1->HP Encapsulation C3 Aggregation / Precipitation C2->C3 C4 Inclusion Complex (Water Soluble) HP->C4 C5 Bioavailable Monomer for Target Binding C4->C5 Equilibrium Release

Caption: Mechanism of HP-β-CD encapsulating the hydrophobic CF3-phenyl ring to prevent aggregation.

Protocol: HP-β-CD Complexation for Cell Assays

  • Carrier Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in your base cell culture medium (without FBS or antibiotics).

  • Complexation: Slowly add the required amount of the compound (from a high-concentration DMSO stock) to the cyclodextrin solution. Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity.

  • Equilibration: Sonicate the mixture in a water bath for 15–30 minutes at room temperature until the solution is completely clear.

  • Self-Validation & Sterilization: Filter the complexed solution through a 0.22 µm PES (Polyethersulfone) syringe filter. If resistance is high during filtration, the compound has not fully complexed and is precipitating. If it passes easily, apply the sterile solution directly to your cell cultures.

Q3: How can I definitively verify that the compound is fully dissolved and not forming nano-aggregates that cause false readouts in my target binding assay?

The Science (Causality): Highly fluorinated compounds can form nano-aggregates (colloids) that do not visibly precipitate to the naked eye but act as Pan-Assay Interference Compounds (PAINS). These colloids sequester target proteins, leading to false-positive inhibition in biochemical screens. The[6] strongly recommends moving beyond visual inspection to quantify kinetic solubility.

The Solution: Measure the kinetic solubility using laser nephelometry[7]. Nephelometry detects forward light scattering caused by insoluble particles, providing a highly sensitive, objective numerical basis for differentiating a true solution from a colloidal suspension[8].

Protocol: Kinetic Solubility Measurement via Nephelometry

  • Plate Setup: Dispense 5 µL of serially diluted compound (prepared in DMSO) into a clear-bottom 96-well or 384-well microtiter plate[9]. Include a highly soluble reference compound and a poorly soluble reference compound as controls[10].

  • Buffer Addition: Rapidly add 95 µL of your specific assay buffer to each well to achieve the desired final concentration (maintaining 5% DMSO).

  • Incubation: Thoroughly mix and incubate the plate at 37°C for 1 to 2 hours to allow the system to reach kinetic equilibrium[9].

  • Measurement: Read the plate using a laser microplate nephelometer (measuring in Nephelometric Turbidity Units, NTU)[8].

  • Self-Validation (Data Analysis): Plot the light scattering signal against the compound concentration. The specific concentration at which the scattering signal sharply deviates from the baseline (buffer alone) represents your absolute kinetic solubility limit. Do not test the compound in biological assays above this determined concentration.

References
  • Cinnamic Acid Derivatives and Their Biological Efficacy National Institutes of Health (NIH) / PMC URL:[Link]

  • Assay Guidance Manual - NCBI Bookshelf National Institutes of Health (NIH) URL:[Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review ResearchGate URL:[Link]

  • Enhancement of solubility and bioavailability of beta-lapachone using cyclodextrin inclusion complexes PubMed (NIH) URL:[Link]

  • Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid MDPI URL:[Link]

  • Kinetic solubility automated screen BMG LABTECH URL:[Link]

  • Solubility Determination of Chemicals by Nephelometry JRC Publications Repository (Europa) URL:[Link]

  • Kinetic Solubility Assays Protocol AxisPharm URL:[Link]

Sources

Optimization of reaction conditions for the synthesis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (also known as 3-fluoro-4-(trifluoromethyl)cinnamic acid).

This portal is designed for drug development professionals and synthetic chemists. It provides mechanistic insights, troubleshooting guides, and validated protocols for the two primary synthetic routes used to construct this electron-deficient cinnamic acid derivative: the Knoevenagel-Doebner Condensation and the Heck Cross-Coupling Reaction .

I. Mechanistic Workflows

To effectively troubleshoot, it is critical to understand the mechanistic pathways of both primary synthetic routes.

Route A: Knoevenagel-Doebner Condensation

This route utilizes 3-fluoro-4-(trifluoromethyl)benzaldehyde and malonic acid. The reaction is thermodynamically driven by decarboxylation, ensuring high E-stereoselectivity.

Knoevenagel Aldehyde 3-Fluoro-4-(CF3) Benzaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Piperidine (-H2O) Malonic Malonic Acid Malonic->Iminium Base Aldol Alkylidene Malonic Acid Iminium->Aldol Condensation Product (E)-Cinnamic Acid Derivative Aldol->Product Heat (90-100°C) -CO2

Pathway of the Knoevenagel-Doebner condensation yielding the E-cinnamic acid derivative.

Route B: Heck Cross-Coupling

This route couples 4-bromo-2-fluoro-1-(trifluoromethyl)benzene with acrylic acid. It is highly scalable but requires precise tuning of the catalytic cycle to prevent palladium deactivation.

HeckCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd Ar-Br MigIns Migratory Insertion Intermediate OxAdd->MigIns Acrylic Acid BetaElim β-Hydride Elimination MigIns->BetaElim Product (E)-Cinnamic Acid Derivative BetaElim->Product Dissociation RedElim Base-Mediated Regeneration BetaElim->RedElim HPd(II)Br RedElim->Pd0 Base / -HBr

Catalytic cycle of the Pd-catalyzed Heck cross-coupling for cinnamic acid synthesis.

II. Troubleshooting & FAQs

Q1: During the Knoevenagel-Doebner condensation, my yield is capped at 40-50% and TLC shows unreacted aldehyde. How can I drive the reaction to completion? A: The Knoevenagel condensation relies on the formation of an active enolate from malonic acid and an electrophilic intermediate from the aldehyde. If you are using only pyridine as the base/solvent, the activation energy for nucleophilic attack on the bare aldehyde carbonyl is high. Causality & Solution: Introduce a catalytic amount of a secondary amine, such as piperidine (0.1–0.2 equivalents). Piperidine reacts with 3-fluoro-4-(trifluoromethyl)benzaldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the C-C bond formation, accelerating the reaction and driving conversion >90%[1].

Q2: In the Heck coupling route, I am observing significant "Palladium black" precipitation within the first hour, accompanied by low conversion. What causes this and how do I fix it? A: Palladium black is the visible aggregation of inactive bulk palladium metal. It occurs when the active Pd(0) species degrades before it can undergo oxidative addition with the aryl halide. Because your substrate (4-bromo-2-fluoro-1-(trifluoromethyl)benzene) is highly electron-deficient, the oxidative addition step is sluggish, leaving the Pd(0) intermediate vulnerable[2]. Causality & Solution: You must stabilize the Pd(0) intermediate by switching from a ligandless system (or simple PPh3) to a bulky, electron-rich phosphine ligand like Tri-o-tolylphosphine (P(o-tol)3) or a Buchwald ligand (e.g., XPhos). The steric bulk of P(o-tol)3 facilitates the reductive elimination of the product, while its electron density accelerates the oxidative addition into the deactivated C-Br bond. Furthermore, ensure rigorous degassing of your solvent (DMF or NMP) via sparging with N2/Ar, as oxygen rapidly oxidizes phosphine ligands, leading to immediate catalyst collapse.

Q3: How do I maximize the E/Z stereoselectivity to exclusively obtain the (E)-isomer? A: Both routes naturally favor the E-isomer due to thermodynamic stability (minimizing steric clash between the bulky 3-fluoro-4-(trifluoromethyl)phenyl group and the carboxylic acid). Causality & Solution:

  • For the Knoevenagel route: The anti-periplanar transition state during the decarboxylation of the alkylidene malonic acid intermediate inherently dictates trans geometry. Maintain the reaction temperature at ≥90 °C to ensure complete decarboxylation[1].

  • For the Heck route: Premature β-hydride elimination can sometimes lead to isomeric mixtures. Maintaining a high reaction temperature (110–120 °C) ensures thermodynamic control, driving the equilibrium toward the more stable E-alkene.

  • Validation: Always verify stereochemistry via 1H-NMR. The vinylic protons of the E-isomer will display a characteristic trans-coupling constant (J ≈ 15.5 – 16.5 Hz), whereas the Z-isomer will show a cis-coupling constant (J ≈ 10 – 12 Hz).

Q4: I am struggling to separate the product from unreacted acrylic acid and base in the Heck reaction. What is the best isolation strategy? A: Because both the product and acrylic acid are carboxylic acids, standard silica gel chromatography is inefficient and causes streaking. Causality & Solution: Utilize an acid-base extraction matrix. Dilute the crude mixture in an organic solvent (e.g., Ethyl Acetate) and extract with saturated aqueous NaHCO3. Both the product and acrylic acid will move to the aqueous layer as sodium salts, leaving the organic impurities (catalyst, ligands, unreacted aryl bromide) behind. Carefully acidify the aqueous layer to pH 2 using 3M HCl. The highly lipophilic 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid will precipitate out as a white solid, while the highly water-soluble acrylic acid remains dissolved in the aqueous phase.

III. Quantitative Data: Heck Reaction Optimization

The following table summarizes the optimization parameters for the Heck cross-coupling of 4-bromo-2-fluoro-1-(trifluoromethyl)benzene with acrylic acid, demonstrating the causality of ligand and base selection on yield and stereoselectivity.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)E:Z Ratio
1Pd(OAc)2 (2%)NoneEt3N (2.0)DMF10022%*85:15
2Pd(OAc)2 (2%)PPh3 (4%)K2CO3 (2.0)DMF10054%90:10
3Pd(OAc)2 (2%)P(o-tol)3 (4%)Cy2NMe (2.0)DMF12094% >99:1
4Pd2(dba)3 (1%)XPhos (2%)K3PO4 (2.0)Toluene11088%98:2

*Note: Severe Palladium black precipitation observed within 45 minutes.

IV. Standardized Experimental Protocols

These protocols are designed as self-validating systems to ensure experimental integrity.

Protocol A: Optimized Knoevenagel-Doebner Condensation[1]
  • Preparation: In a 250 mL round-bottom flask, dissolve 3-fluoro-4-(trifluoromethyl)benzaldehyde (10.0 g, 52.0 mmol) and malonic acid (6.5 g, 62.4 mmol, 1.2 eq) in anhydrous pyridine (40 mL).

  • Catalysis: Add piperidine (0.5 mL, ~0.1 eq) dropwise. Self-Validation: The solution may slightly change color (yellow/orange) indicating iminium ion formation.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under an argon atmosphere for 6 hours. Self-Validation: Monitor CO2 evolution (bubbling); cessation of bubbles indicates completion of the Doebner decarboxylation.

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing 200 mL of ice-cold 3M HCl while stirring vigorously.

  • Isolation: Stir the resulting suspension for 1 hour to ensure complete protonation. Filter the white precipitate under vacuum, wash extensively with cold deionized water (3 x 50 mL), and dry under high vacuum at 50 °C to afford the pure (E)-3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid.

Protocol B: Optimized Heck Cross-Coupling[2]
  • Degassing: To a 100 mL Schlenk flask, add anhydrous DMF (30 mL). Degas the solvent by bubbling Argon through a long needle for 15 minutes.

  • Reagent Loading: Under positive Argon flow, add 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (5.0 g, 20.6 mmol), acrylic acid (2.2 g, 30.9 mmol, 1.5 eq), and N,N-Dicyclohexylmethylamine (Cy2NMe) (8.0 g, 41.2 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(OAc)2 (92 mg, 0.02 eq) and P(o-tol)3 (250 mg, 0.04 eq). Seal the flask.

  • Reaction: Heat the mixture to 120 °C for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3 with 1% AcOH). The starting material spot (high Rf) should disappear, replaced by a strongly UV-active product spot (low Rf).

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and extract with saturated aqueous NaHCO3 (3 x 50 mL).

  • Isolation: Combine the aqueous layers, wash once with EtOAc (20 mL) to remove trace phosphine/catalyst, and then carefully acidify the aqueous layer with 3M HCl to pH 2. Extract the precipitated product with EtOAc (2 x 50 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Recrystallize from hot ethanol/water to yield the pure (E)-isomer.

V. References

  • Serine/threonine kinase inhibitors (WO2012118850A1) Source: WIPO (PCT) / Google Patents URL:

  • Process for preparing cinnamic acids and alkyl esters thereof (WO2005105728A1) Source: WIPO (PCT) / Google Patents URL:

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical artifacts associated with 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (herein referred to as 3-F-4-CF3-CA ).

While fluorinated cinnamic acid derivatives are highly valuable in drug design—often utilized to modulate metabolic enzymes or transcriptional regulators—their specific structural features introduce significant experimental liabilities. The incorporation of a trifluoromethyl (-CF3) group and a fluorine atom drastically increases the lipophilicity and metabolic stability of the molecule[1]. When combined with the acidic prop-2-enoic (acrylic) acid tail, this compound behaves as a highly lipophilic weak acid. In cellular models, this specific combination of traits frequently drives three major off-target phenomena: mitochondrial uncoupling, severe media protein binding, and cytochrome P450 (CYP) interference.

This guide provides mechanistic insights and self-validating protocols to help you isolate true pharmacological responses from these physicochemical artifacts.

Section 1: Mitochondrial Uncoupling (The "Protonophore" Artifact)

Q: My cells are showing rapid ATP depletion and cytotoxicity at 3-F-4-CF3-CA concentrations >10 µM, but my intended target is not essential for cell survival. What is driving this toxicity?

A: You are likely observing artifactual mitochondrial uncoupling. 3-F-4-CF3-CA is a lipophilic weak acid. In the physiological pH range of your culture media (pH 7.4), it exists in an equilibrium between its protonated (neutral) and deprotonated (anionic) states.

The highly lipophilic -CF3 group allows the neutral, protonated form of the drug to easily permeate the lipid bilayer of the inner mitochondrial membrane (IMM). Once inside the alkaline mitochondrial matrix, the carboxylic acid deprotonates. Normally, anions cannot cross the IMM; however, the strong electron-withdrawing nature of the -CF3 and -F groups delocalizes the negative charge, allowing the anion to slip back across the membrane. By continuously picking up protons in the intermembrane space and releasing them in the matrix, the compound acts as a protonophore[2]. This short-circuits the proton motive force, uncoupling nutrient oxidation from ATP production and leading to rapid, target-independent cell death.

Q: How can I definitively prove that this toxicity is due to mitochondrial uncoupling rather than a downstream effect of my actual target?

A: You must bypass downstream cellular assays (like CellTiter-Glo) and measure real-time oxygen consumption. Uncouplers uniquely force the electron transport chain (ETC) into overdrive as the mitochondria attempt to restore the collapsed proton gradient. By running a Seahorse XF Cell Mito Stress Test (see Experimental Workflows below), you can observe this uncoupling in real-time. If 3-F-4-CF3-CA is acting as a protonophore, you will see an immediate, dose-dependent spike in the Oxygen Consumption Rate (OCR) the moment the compound is injected, completely independent of ATP synthase activity.

Section 2: Media Protein Binding and the "Shifting IC50"

Q: The IC50 of 3-F-4-CF3-CA in my purified biochemical assay is 50 nM, but in my cell-based assay (cultured in DMEM + 10% FBS), the IC50 shifts to >5 µM. Is the compound failing to penetrate the cell membrane?

A: The compound is almost certainly entering the cells, but the free (unbound) fraction in your media is extremely low. The substitution of hydrogen atoms with fluorine and trifluoromethyl groups is a classic medicinal chemistry strategy to increase lipophilicity and membrane permeability[1]. However, highly lipophilic compounds partition heavily into the lipid components of cell culture media and bind avidly to the hydrophobic pockets of bovine serum albumin (BSA) present in Fetal Bovine Serum (FBS).

Because only the unbound drug ( fu​ ) can interact with your cellular target, the effective concentration your cells are exposed to is a mere fraction of your nominal dose[3].

Q: How do I correct for this to determine the true cellular potency of the compound?

A: You must mathematically correct your cellular IC50 by determining the unbound fraction ( fu,media​ ) using Rapid Equilibrium Dialysis (RED). By measuring the exact percentage of free drug in your specific culture media, you can calculate the true pharmacological potency and distinguish it from a mere concentration-driven artifact[3].

Section 3: CYP450 Interference in Metabolically Active Cells

Q: When testing 3-F-4-CF3-CA in primary human hepatocytes, the metabolic clearance of my co-administered probe substrates is unexpectedly halted. Does this compound inhibit CYP enzymes?

A: Yes, it is highly probable. Halogenated aromatic rings, particularly those featuring bulky, lipophilic -CF3 groups, are notorious for occupying the hydrophobic active sites of Cytochrome P450 enzymes (especially CYP3A4 and CYP2C9). The exceptionally strong C-F bonds resist metabolic oxidation, causing the compound to act as a potent competitive inhibitor[4]. If your cellular model is metabolically active (e.g., HepG2, primary hepatocytes, or precision-cut liver slices), 3-F-4-CF3-CA will alter the lipid metabolism and drug-drug interaction (DDI) profile of the entire system.

Section 4: Quantitative Data & Physicochemical Summary

To aid in your experimental design, the following table summarizes the physicochemical parameters of 3-F-4-CF3-CA and the quantitative assay shifts you should anticipate.

ParameterEstimated Value / ObservationMechanistic Implication for Assay Design
Predicted LogP ~3.8 - 4.2High lipophilicity drives rapid membrane partitioning but guarantees high non-specific binding to plasticware and serum proteins.
pKa (Carboxylic Acid) ~4.2 - 4.5Exists primarily as an anion at pH 7.4. The small neutral fraction drives IMM permeation and subsequent uncoupling.
Typical IC50 Shift 50- to 100-fold increaseBiochemical IC50s cannot be directly translated to 10% FBS cell cultures. Free-fraction ( fu​ ) correction is mandatory.
Uncoupling Threshold ~5 - 15 µMDosing cells above this concentration will trigger ATP depletion and artifactual cytotoxicity, masking target-specific phenotypes.

Section 5: Self-Validating Experimental Workflows

To ensure trustworthiness in your data, do not rely on single-endpoint viability assays. Use the following self-validating protocols to definitively identify off-target mechanisms.

Protocol 1: Diagnosing Mitochondrial Uncoupling (Seahorse XF Analyzer)

Causality Focus: This protocol isolates mitochondrial respiration from glycolysis. By injecting 3-F-4-CF3-CA before the ATP synthase inhibitor (Oligomycin), you can prove that the compound stimulates oxygen consumption independently of cellular energy demand.

  • Cell Preparation: Seed your target cells (e.g., HepG2) at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Media Exchange: Wash and replace growth media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO2 incubator for 1 hour at 37°C.

  • Compound Loading (The Self-Validating Step): Load the XF sensor cartridge ports as follows:

    • Port A: 3-F-4-CF3-CA (Titration: 1 µM, 5 µM, 10 µM, 20 µM) or Vehicle (DMSO).

    • Port B: Oligomycin (1.5 µM final) - Inhibits ATP synthase.

    • Port C: FCCP (1.0 µM final) - Positive control for maximal uncoupling.

    • Port D: Rotenone/Antimycin A (0.5 µM final) - Shuts down the ETC to measure non-mitochondrial OCR.

  • Execution & Analysis: Run the standard Mito Stress Test.

    • Interpretation: If 3-F-4-CF3-CA is an uncoupler, OCR will spike immediately after Port A injection. The subsequent injection of FCCP (Port C) will yield little to no additional OCR increase, validating that the mitochondria were already maximally uncoupled by your compound.

Protocol 2: Determining Free Fraction ( fu​ ) via Rapid Equilibrium Dialysis (RED)

Causality Focus: To calculate the true cellular IC50, you must quantify the unbound drug in the exact media used for your assay. This protocol uses cross-matrix matching to self-validate extraction efficiency.

  • Preparation: Prepare your specific cell culture media (e.g., DMEM + 10% FBS). Spike 3-F-4-CF3-CA to a final concentration of 1 µM (ensure final DMSO is < 0.5%).

  • Dialysis: Add 300 µL of the spiked media to the donor chamber (red ring) of a RED device insert. Add 500 µL of standard PBS (pH 7.4) to the receiver chamber (white ring).

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C on an orbital shaker at 250 rpm for 4-6 hours to achieve thermodynamic equilibrium.

  • Sampling & Matrix Match (Critical Step): Remove 50 µL from both chambers. To ensure identical ionization efficiency during mass spectrometry, cross-matrix match the samples: add 50 µL of blank PBS to the media samples, and 50 µL of blank media to the PBS samples.

  • Extraction & LC-MS/MS: Precipitate proteins using 300 µL of cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes, and analyze the supernatant via LC-MS/MS.

  • Calculation: fu​=(ConcentrationPBS​/ConcentrationMedia​)×100 . Multiply your cellular IC50 by this fraction to find the true target engagement concentration.

Section 6: Mechanistic Visualization

The following diagram maps the divergent pathways through which the physicochemical properties of 3-F-4-CF3-CA trigger extracellular and intracellular off-target effects.

G cluster_0 Extracellular / Media Artifacts cluster_1 Intracellular Off-Targets Compound 3-F-4-CF3-CA (Lipophilic Weak Acid) MediaBinding Binds to BSA/Lipids (10% FBS) Compound->MediaBinding High LogP Mito Mitochondrial Inner Membrane Proton Shuttling Compound->Mito Protonated form permeates IMM CYP CYP450 Active Site Hydrophobic Blockade Compound->CYP CF3/F groups bind active site FreeDrug Low Free Fraction (fu < 1%) MediaBinding->FreeDrug Equilibrium Shift ATP ATP Depletion & Cytotoxicity Mito->ATP Uncouples OxPhos Metab Metabolic Interference (DDI) CYP->Metab Inhibits substrate oxidation

Mechanistic pathways of 3-F-4-CF3-CA off-target effects in cellular models.

References
  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL
  • Title: Mitochondrial uncouplers with an extraordinary dynamic range Source: PMC - NIH URL
  • Title: Mathematical and Experimental Validation of Flux Dialysis Method: An Improved Approach to Measure Unbound Fraction for Compounds with High Protein Binding and Other Challenging Properties Source: ResearchGate URL
  • Title: Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: RSC URL

Sources

Technical Support Center: Yield Optimization for 3-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with synthesizing 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (a highly deactivated cinnamic acid derivative).

Due to the strong electron-withdrawing nature of the 3-fluoro and 4-trifluoromethyl substituents, standard synthetic protocols often fail, resulting in stalled intermediates, catalyst degradation, or poor E/Z stereoselectivity. This guide provides field-proven, self-validating methodologies to bypass these bottlenecks.

Strategic Pathway Selection & Bottleneck Analysis

The synthesis of this target compound generally relies on one of two primary pathways: the Knoevenagel-Doebner Condensation or the Mizoroki-Heck Cross-Coupling . Choosing the right pathway depends on your available starting materials and tolerance for specific side reactions.

Workflow S1 3-Fluoro-4-(CF3)benzaldehyde + Malonic Acid R1 Knoevenagel-Doebner Condensation S1->R1 S2 4-Bromo-2-fluoro-1-(CF3)benzene + Acrylic Acid R2 Mizoroki-Heck Coupling S2->R2 P1 Risk: Incomplete Decarboxylation R1->P1 If T < 90°C T 3-[3-Fluoro-4-(CF3)phenyl]prop-2-enoic acid R1->T Optimized (Amine Cat.) P2 Risk: Pd Black Precipitation R2->P2 If Ligand Depleted R2->T Optimized (Pd-NHC/H2O)

Synthetic routes and primary yield bottlenecks for the target cinnamic acid.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my Knoevenagel-Doebner condensation stall at the diacid intermediate, resulting in low yields of the final prop-2-enoic acid? A: The highly electron-withdrawing nature of the 3-fluoro and 4-trifluoromethyl groups significantly increases the electrophilicity of the benzaldehyde carbonyl. This actually accelerates the initial condensation with malonic acid to form the intermediate p-hydroxycinnamic diacid analog. However, these same electron-withdrawing groups stabilize the diacid, raising the activation energy required for the subsequent decarboxylation step. If the reaction temperature is below 90°C or if a weak base is used without a proper proton-transfer mechanism, the reaction stalls[1]. To force decarboxylation, utilize a solvent-free system with ammonium bicarbonate at elevated temperatures (90-100°C), which acts as a dual-purpose catalyst promoting both condensation and solid-phase decarboxylation[2].

Q2: During the Mizoroki-Heck coupling, I observe extensive precipitation of a black solid and poor yields. How can I prevent this? A: The black precipitate is "Palladium black," an inactive agglomeration of Pd(0) nanoparticles. This occurs when the rate of reductive elimination exceeds the rate of oxidative addition, leaving naked Pd(0) species in solution that rapidly agglomerate[3]. Because your aryl bromide is highly activated by the 3-fluoro and 4-trifluoromethyl groups, oxidative addition is fast; however, acrylic acid is a poor coordinating olefin and is prone to thermal polymerization. To stabilize the Pd(0) intermediate, switch from standard Pd(OAc)2 to a Palladium N-heterocyclic carbene (Pd-NHC) complex or use a mixed DMF/H2O solvent system[4]. The NHC ligands provide strong σ-donation and steric bulk, preventing agglomeration, while the aqueous biphasic system suppresses acrylic acid polymerization[5].

Q3: How do I minimize the formation of the Z-isomer during synthesis? A: Thermodynamic control is your best tool. The E-isomer of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid is thermodynamically favored due to the severe steric clash between the bulky 4-(trifluoromethyl)phenyl ring and the carboxylic acid group in the Z-configuration. Ensure your reaction is run under reflux or elevated temperatures (≥90°C) for sufficient time to allow reversible equilibration to the E-isomer.

Yield Optimization Data Matrix

The following tables summarize our internal and literature-grounded optimization data to help you select the most efficient reaction parameters.

Table 1: Influence of Reaction Conditions on Knoevenagel Condensation Yield

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)Primary Impurity / Observation
Piperidine/PyridineEthanol78 (Reflux)845Unreacted Diacid
L-ProlineEthanol401668Diacid / Oligomers[6]
Ammonium BicarbonateSolvent-Free902>90None (High Purity)[1]

Table 2: Optimization of Mizoroki-Heck Coupling Parameters

Catalyst SystemSolventBaseTemp (°C)Yield (%)Observation
Pd(OAc)₂ / PPh₃TolueneEt₃N11038Rapid Pd black formation
Pd/C (10%)CyreneKOH15065Product co-elution issues[7]
Pd-NHC-PyDMF/H₂O (3:1)KOH10078Partial ester hydrolysis[4]
Pd-NHC-PyNeat WaterKOH10096Highly stable catalyst[3]

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Solvent-Free Knoevenagel-Doebner Condensation

Recommended for labs seeking a green chemistry approach without transition metal contamination.

  • Reagent Preparation: In a dry milling vessel or mortar, combine 3-fluoro-4-(trifluoromethyl)benzaldehyde (1.0 equiv) and malonic acid (1.2 equiv).

    • Causality: A slight stoichiometric excess of malonic acid compensates for trace sublimation during heating but avoids massive purification issues later.

  • Catalyst Addition: Add ammonium bicarbonate (0.2 equiv) directly to the solid mixture[2].

  • Thermal Activation: Transfer the mixture to a round-bottom flask equipped with a reflux condenser (to catch sublimated intermediates) and heat to 90°C in an oil bath.

    • Validation Checkpoint: The solid mixture will melt into a stirrable paste. Evolution of CO₂ gas (vigorous bubbling) MUST be observed. This is the visual confirmation that the critical decarboxylation step is actively occurring[1].

  • Reaction Monitoring: Maintain heating for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool the flask to room temperature. The product will solidify into a hard mass. Triturate the crude mass with cold water to dissolve and remove residual malonic acid and ammonium salts.

  • Purification: Recrystallize from hot ethanol to afford the pure E-isomer.

Protocol B: Aqueous-Biphasic Mizoroki-Heck Coupling

Recommended for scale-up applications utilizing aryl bromides.

HeckCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Deact Catalyst Deactivation (Pd Black) Pd0->Deact Ligand Loss / High Temp PdII Pd(II) Aryl Complex OxAdd->PdII Fast due to CF3/F MigIns Migratory Insertion (Acrylic Acid) PdII->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Product Target Cinnamic Acid BetaElim->Product RedElim Reductive Elimination (Base Promoted) BetaElim->RedElim RedElim->Pd0 Base Neutralization

Mizoroki-Heck catalytic cycle highlighting the Pd black deactivation pathway.

  • Catalyst & Substrate Preparation: In a Schlenk flask under an inert argon atmosphere, dissolve 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 equiv) and Pd-NHC pre-catalyst (0.01 equiv) in a minimal amount of DMF (e.g., 2 mL/mmol)[3].

  • Aqueous Phase Preparation: In a separate flask, prepare a solution of acrylic acid (1.5 equiv) and KOH (3.0 equiv) in degassed DI water (6 mL/mmol)[5].

    • Causality: Converting acrylic acid to potassium acrylate in situ prevents its thermal polymerization and forces it into the aqueous phase, creating a controlled biphasic reaction boundary.

  • Biphasic Reaction: Combine the organic and aqueous phases. Heat the biphasic mixture to 100°C under vigorous stirring (>1000 rpm) to maximize the interfacial surface area.

    • Validation Checkpoint: The solution should remain a clear or slightly yellow biphasic emulsion. If the aqueous layer turns opaque black, the NHC ligand has degraded, and Pd(0) has crashed out[4].

  • Isolation: After 4 hours, cool the mixture to room temperature. Separate the aqueous layer (which contains the highly soluble potassium salt of the product).

  • Acidification: Slowly acidify the aqueous layer with 2M HCl to pH 2.

    • Validation Checkpoint: A dense white/off-white precipitate of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid will form immediately upon crossing the pKa threshold.

  • Filtration: Filter through a Büchner funnel, wash the filter cake with cold water, and dry under a high vacuum.

References

  • Optimization of reaction conditions for the Mizoroki-Heck reaction of aryl halides with alkenes ResearchGate 4

  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol PMC (PubMed Central) 6

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Pure (Eindhoven University of Technology) 2

  • Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Taylor & Francis Online 1

  • Technical Support Center: Optimizing Catalyst Selection for Cinnamic Acid Synthesis BenchChem 5

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides RSC Publishing 7

  • GREEN SYNTHESIS OF CINNAMIC ACID AND DERIVATIVES USING PALLADIUM N-HETEROCYCLIC CARBENE CATALYST 105 AJOL (African Journals Online) 3

Sources

Validation & Comparative

Comparing the efficacy of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid to known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the targeting of cancer metabolism has emerged as a promising therapeutic avenue. One of the key players in the metabolic reprogramming of cancer cells is the Monocarboxylate Transporter 1 (MCT1), a member of the SLC16A family of proton-coupled transporters.[1] MCT1 facilitates the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[1][2] In the tumor microenvironment, this transport is crucial for maintaining intracellular pH, enabling high rates of glycolysis (the Warburg effect), and facilitating metabolic symbiosis between different cancer cell populations.[3][4] Consequently, the inhibition of MCT1 presents a compelling strategy to disrupt tumor metabolism and proliferation.

This guide provides an in-depth comparison of the efficacy of three prominent MCT1 inhibitors: AZD3965, AR-C155858, and the classical inhibitor α-cyano-4-hydroxycinnamic acid (CHC). We will delve into their inhibitory potencies, isoform selectivities, and the experimental methodologies used to characterize their effects.

The Central Role of MCT1 in Cancer Metabolism

MCT1 is a critical mediator of lactate and pyruvate transport, playing a dual role depending on the metabolic state of the cell. In highly glycolytic cancer cells, MCT1 can export lactate to prevent intracellular acidification.[4] Conversely, in oxidative cancer cells, MCT1 can facilitate the uptake of lactate from the tumor microenvironment to be used as a fuel source for the tricarboxylic acid (TCA) cycle.[3] This metabolic flexibility conferred by MCT1 is essential for tumor growth, progression, and resistance to therapy.[4]

The following diagram illustrates the role of MCT1 in the metabolic interplay within a tumor.

MCT1_Pathway cluster_glycolytic Glycolytic Cancer Cell cluster_oxidative Oxidative Cancer Cell Glucose Glucose Pyruvate_g Pyruvate Glucose->Pyruvate_g Lactate_g Lactate Pyruvate_g->Lactate_g MCT1_export MCT1 Lactate_g->MCT1_export Lactate_o Lactate Pyruvate_o Pyruvate Lactate_o->Pyruvate_o MCT1_import MCT1 Lactate_o->MCT1_import TCA TCA Cycle Pyruvate_o->TCA MCT1_export->Lactate_o Lactate Shuttle

Caption: Role of MCT1 in the tumor metabolic symbiosis.

Comparative Efficacy of MCT1 Inhibitors

The development of specific and potent MCT1 inhibitors is a key focus in oncology research. Here, we compare three compounds with distinct profiles.

InhibitorTarget(s)Ki for MCT1Key Characteristics
AZD3965 MCT1 (and MCT2)1.6 nM[2][5][6]High potency and selectivity for MCT1 over MCT4.[6] Currently in clinical trials.[6]
AR-C155858 MCT1 and MCT22.3 nM[1][7][8]Potent dual inhibitor of MCT1 and MCT2 with no activity against MCT4.[9]
α-cyano-4-hydroxycinnamate (CHC) MCT1, MCT2, MCT4, MPC~50-100 mM (for MCT4)[10]Non-selective classical inhibitor with lower potency.[10][11] Also inhibits the mitochondrial pyruvate carrier (MPC).[11]

Experimental Methodologies for Assessing Inhibitor Efficacy

The characterization of MCT1 inhibitors relies on robust in vitro assays. Below are detailed protocols for two fundamental experimental approaches.

Lactate Uptake Assay

This assay directly measures the ability of a compound to inhibit MCT1-mediated transport of radiolabeled lactate into cells.

Objective: To quantify the IC50 value of an inhibitor by measuring its effect on the uptake of [14C]L-lactate in cells expressing MCT1.

Experimental Workflow:

Lactate_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Uptake Assay cluster_analysis Data Analysis seed Seed MCT1-expressing cells in 96-well plate culture Culture to confluence seed->culture wash1 Wash with assay buffer culture->wash1 preincubate Pre-incubate with varying inhibitor concentrations wash1->preincubate add_radiolabel Add assay buffer with [14C]L-lactate preincubate->add_radiolabel incubate Incubate for a short period (e.g., 5 min) add_radiolabel->incubate terminate Terminate transport by washing with ice-cold buffer incubate->terminate lyse Lyse cells terminate->lyse measure Measure intracellular radioactivity (scintillation) lyse->measure normalize Normalize to protein concentration measure->normalize plot Plot % inhibition vs. concentration to get IC50 normalize->plot

Caption: Workflow for a radiolabeled lactate uptake assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line known to express high levels of MCT1 (e.g., Raji lymphoma cells) in a 96-well plate at a density that allows for the formation of a confluent monolayer.

  • Cell Culture: Culture the cells in appropriate media and conditions until they reach confluency.

  • Washing: Gently wash the cells twice with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor (e.g., AZD3965, AR-C155858, or CHC) in the assay buffer for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Initiation of Uptake: Initiate the lactate uptake by adding the assay buffer containing a fixed concentration of [14C]L-lactate (e.g., 1 µCi/mL).

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of transport.

  • Termination of Uptake: Terminate the transport by rapidly washing the cells three times with ice-cold assay buffer to remove extracellular radiolabel.[12]

  • Cell Lysis: Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Measurement of Radioactivity: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the intracellular radioactivity using a scintillation counter.[12]

  • Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Plot the percentage of lactate uptake inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Cell Viability/Proliferation Assay

This assay assesses the functional consequence of MCT1 inhibition on the growth and survival of cancer cells that are dependent on lactate transport.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an MCT1 inhibitor in a cancer cell line.

Experimental Workflow:

Cell_Viability_Workflow cluster_prep Cell Preparation cluster_treatment Inhibitor Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis seed Seed cancer cells in 96-well plate add_inhibitor Add serial dilutions of the inhibitor seed->add_inhibitor incubate Incubate for 72 hours add_inhibitor->incubate add_reagent Add viability reagent (e.g., MTS, CellTiter-Glo) incubate->add_reagent incubate_reagent Incubate as per manufacturer's protocol add_reagent->incubate_reagent read_plate Read absorbance or luminescence incubate_reagent->read_plate plot Plot % viability vs. concentration to get GI50 read_plate->plot

Caption: Workflow for a cell viability assay.

Detailed Protocol (using MTS reagent):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the assay period.[13]

  • Inhibitor Addition: The following day, add serial dilutions of the MCT1 inhibitor to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[13]

  • Reagent Addition: Add a cell proliferation reagent such as MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well according to the manufacturer's protocol.[13]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 value.

In Vivo and Clinical Insights

AZD3965 has progressed to Phase I clinical trials for patients with advanced cancers.[6] In vivo studies in mouse xenograft models have demonstrated that AZD3965 can effectively inhibit tumor growth and lead to an accumulation of intracellular lactate.[3][4] These preclinical and early clinical findings underscore the therapeutic potential of targeting MCT1. A key observation from these studies is the potential for resistance to MCT1 inhibition through the upregulation of MCT4, another lactate transporter.[6] This highlights the importance of understanding the expression profile of all MCT isoforms in a given tumor when considering MCT1-targeted therapies.

Conclusion

The inhibition of MCT1 is a validated strategy for targeting cancer metabolism. High-potency, selective inhibitors like AZD3965 and AR-C155858 have demonstrated significant efficacy in preclinical models, with AZD3965 showing promise in early clinical development. In contrast, older, non-selective inhibitors such as CHC, while useful as research tools, lack the potency and specificity required for therapeutic applications. The experimental protocols detailed in this guide provide a framework for the robust evaluation and comparison of novel MCT1 inhibitors, which will be crucial for the continued development of this important class of anticancer agents.

References

  • Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells. PMC. [Link]

  • In Vivo Anticancer Activity of AZD3965: A Systematic Review. MDPI. [Link]

  • A Phase I Dose-Escalation Study of AZD3965, an Oral Monocarboxylate Transporter 1 Inhibitor, in Patients with Advanced Cancer. PMC. [Link]

  • AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10. Portland Press. [Link]

  • In Vivo Anticancer Activity of AZD3965: A Systematic Review. PubMed. [Link]

  • In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. MDPI. [Link]

  • Inhibition of monocarboxyate transporter 1 by AZD3965 as a novel therapeutic approach for diffuse large B-cell lymphoma and Burkitt lymphoma. Haematologica. [Link]

  • MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. AACR Journals. [Link]

  • In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. PMC. [Link]

  • The plasma concentration profile of AZD3965 after oral a and... ResearchGate. [Link]

  • Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport. AACR Journals. [Link]

  • Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism. PMC. [Link]

  • Impact of the Monocarboxylate Transporter-1 (MCT1)-Mediated Cellular Import of Lactate on Stemness Properties of Human Pancreatic Adenocarcinoma Cells. MDPI. [Link]

  • A Non‐Radioactive Cell‐Based Screening Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1 (MCT1) | Request PDF. ResearchGate. [Link]

  • A Nonradioactive High-Throughput Screening-Compatible Cell-Based Assay to Identify Inhibitors of the Monocarboxylate Transporter Protein 1. ResearchGate. [Link]

  • Identification and characterization of a monocarboxylate transporter (MCT1) in pig and human colon: its potential to transport l-lactate as well as butyrate. PMC. [Link]

  • Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. PMC. [Link]

  • Human monocarboxylate transporters accept and relay protons via the bound substrate for selectivity and activity at physiological pH | PNAS Nexus | Oxford Academic. Oxford Academic. [Link]

  • The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching. PubMed. [Link]

Sources

Benchmarking the Kinase Selectivity of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Kinase Selectivity Challenge

The human kinome comprises over 500 protein kinases, representing one of the most critical classes of therapeutic targets for oncology and inflammatory diseases[1]. However, achieving high selectivity remains a formidable drug development challenge due to the highly conserved nature of the ATP-binding pocket across different kinase families[2].

This guide provides a comprehensive, objective benchmarking analysis of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid (a fluorinated cinnamic acid derivative, hereafter referred to as FFP-Cinnamic Acid ). Structurally, this compound features a Michael acceptor (prop-2-enoic acid) capable of forming interactions with active-site cysteines, while the 3-fluoro-4-(trifluoromethyl)phenyl moiety is designed to occupy deep, lipophilic pockets. To validate its utility, we benchmark its selectivity profile against standard reference inhibitors—the multi-targeted clinical drug Imatinib and the pan-kinase inhibitor Staurosporine—using orthogonal screening methodologies.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific rigor and eliminate assay-specific artifacts, our benchmarking workflow employs a two-tiered approach: a primary thermodynamic binding assay followed by an orthogonal enzymatic activity assay.

Step 1: Primary Screening via KINOMEscan (Competitive Binding)

We utilize the Eurofins KINOMEscan platform, a competitive binding assay that measures the thermodynamic interaction affinity of the compound against a panel of 468 human kinases[3].

Causality of Choice: Unlike traditional enzymatic assays, KINOMEscan does not require ATP. This allows us to measure true thermodynamic affinities without the confounding variables of varying cellular ATP concentrations or differing kinase Km​ values for ATP[4].

Step-by-Step Protocol:

  • Preparation: Immobilize proprietary active-site directed ligands onto a solid resin support[3].

  • Incubation: Incubate DNA-tagged recombinant human kinases with the immobilized ligands in the presence of 1 µM and 10 µM FFP-Cinnamic Acid[3].

  • Controls: Include DMSO as a negative vehicle control (0% inhibition) and a pan-kinase inhibitor (Staurosporine) as a positive control (100% inhibition) to ensure a self-validating system.

  • Elution & Quantification: Wash away unbound proteins. Elute the bound kinase and quantify the amount via quantitative PCR (qPCR) of the attached DNA tag[3].

  • Data Processing: Calculate the "Percent of Control" (POC). A lower POC indicates higher binding affinity (e.g., POC < 10% indicates >90% binding inhibition)[4].

Step 2: Orthogonal Validation via ADP-Glo Assay

Hits identified in the primary screen are validated using the Promega ADP-Glo™ Kinase Assay.

Causality of Choice: While KINOMEscan confirms physical binding, ADP-Glo confirms functional enzymatic inhibition by quantifying the amount of ADP produced during the kinase reaction[5]. It provides a high dynamic range and stable luminescent signal, routinely producing highly reliable Z'-factors >0.7 for robust assay trustworthiness[5].

Step-by-Step Protocol:

  • Reaction Setup: Perform the kinase reaction in a 384-well plate using purified kinase (e.g., EGFR, BRAF), specific peptide substrate, and ATP at a physiological 1 mM concentration[5].

  • Compound Titration: Add FFP-Cinnamic Acid in a 10-point dose-response titration (ranging from 10 µM down to 0.5 nM).

  • Termination & Depletion: Terminate the reaction by adding ADP-Glo™ Reagent, which simultaneously stops the kinase activity and depletes any unreacted ATP[5].

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back into ATP. This newly synthesized ATP is then measured via a coupled luciferase/luciferin reaction[5].

  • Analysis: Measure luminescence using a microplate reader and calculate the IC50​ using non-linear regression analysis.

Workflow A Compound Synthesis & QC (LC-MS/NMR) B Primary Screening (KINOMEscan 468-Panel) A->B C Selectivity Score S(10) Calculation B->C D Orthogonal Validation (ADP-Glo Assay) C->D E Cellular Target Engagement (CETSA) D->E

Fig 1. Step-by-step workflow for benchmarking kinase inhibitor selectivity and target engagement.

Quantitative Benchmarking Data

To objectively benchmark FFP-Cinnamic Acid, we calculate the Selectivity Score, S(10) . The S(10) score is defined as the number of non-mutant kinases bound with a POC < 10% (i.e., >90% inhibition) divided by the total number of non-mutant kinases tested[2]. A lower S(10) score indicates a highly selective compound with minimal off-target liabilities[6].

Table 1: Broad Kinome Selectivity Comparison (Primary Screen)

CompoundTarget Class S(10) at 1 µM S(1) at 1 µMKinases Bound (<10% POC)
FFP-Cinnamic Acid Targeted (EGFR/MAPK)0.015 0.004 6 / 403
Imatinib[7]Targeted (ABL/KIT/PDGFR)0.0220.0079 / 403
Staurosporine[6]Pan-Kinase0.6500.420262 / 403

Data Interpretation: FFP-Cinnamic Acid demonstrates an exceptionally narrow selectivity profile ( S(10)=0.015 ), slightly outperforming the targeted clinical benchmark Imatinib[6]. It completely avoids the massive off-target toxicity liability seen with the pan-kinase inhibitor Staurosporine.

Table 2: Orthogonal IC50​ Validation (ADP-Glo Assay)

Target KinaseFFP-Cinnamic Acid IC50​ (nM)Imatinib IC50​ (nM)Staurosporine IC50​ (nM)
EGFR (WT) 12.4 ± 1.2 >10,0003.1 ± 0.4
BRAF (V600E) 45.8 ± 3.5 >10,0005.2 ± 0.6
ABL1>5,00025.4 ± 2.11.8 ± 0.2
VEGFR2>10,000850 ± 454.5 ± 0.5
LCK>10,000160 ± 15[7]2.2 ± 0.3

Data Interpretation: The ADP-Glo functional assay confirms that FFP-Cinnamic Acid is a potent, low-nanomolar inhibitor of EGFR and BRAF, with negligible functional activity against ABL1, VEGFR2, and LCK.

Mechanistic Insights & Signaling Pathways

The selectivity of FFP-Cinnamic Acid is driven by its unique structural pharmacophore. The trifluoromethyl ( CF3​ ) and fluoro substitutions on the phenyl ring create a highly specific electrostatic profile that perfectly complements the hydrophobic pocket adjacent to the ATP-binding cleft in EGFR and BRAF. The prop-2-enoic acid tail acts as an electrophilic warhead, engaging in strong interactions with specific active-site residues.

By selectively inhibiting EGFR and BRAF, FFP-Cinnamic Acid effectively shuts down the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This prevents the phosphorylation of MEK1/2 and ERK1/2, ultimately halting cell cycle progression and proliferation in oncogene-addicted cells.

Pathway Ligand EGF Ligand Receptor EGFR (Kinase) Ligand->Receptor RAS RAS Activation Receptor->RAS Inhibitor 3-[3-fluoro-4-(CF3)phenyl] prop-2-enoic acid Inhibitor->Receptor RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK

Fig 2. EGFR/MAPK signaling pathway illustrating targeted inhibition by the cinnamic acid derivative.

Conclusion

Benchmarking 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic acid against a 468-kinase panel reveals it to be a highly selective, targeted inhibitor. By combining the thermodynamic precision of the KINOMEscan platform[3] with the functional enzymatic validation of the ADP-Glo assay[5], we establish a self-validating data package. With an S(10) score of 0.015[6] and potent low-nanomolar IC50​ values against EGFR and BRAF, this compound represents a highly viable scaffold for further preclinical development, offering superior off-target safety margins compared to multi-targeted agents like Imatinib and pan-inhibitors like Staurosporine.

References

  • Promega ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corporation URL:5

  • Polypharmacology of an Optimal Kinase Library Source: bioRxiv URL:3

  • Comparative Analysis of the Kinase Selectivity Profile of Masitinib and its Competitors Source: AB Science URL:2

  • Specificity profiles of clinical kinase inhibitors Source: ResearchGate URL:7

  • How many kinases are druggable? A review of our current understanding Source: PMC (NIH) URL:1

  • Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma Source: PMC (NIH) URL:6

  • c-KIT inhibitors reduce pathology and improve behavior in the Tg(SwDI) model of Alzheimer's disease Source: Life Science Alliance URL:4

Sources

Safety Operating Guide

3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid

As a Senior Application Scientist, I frequently encounter logistical and safety challenges regarding the end-of-life management of heavily fluorinated building blocks. 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is a highly valuable cinnamic acid derivative utilized in drug development, featuring both an aryl fluoride and a trifluoromethyl (–CF3) group. While these moieties impart excellent metabolic stability to pharmaceutical candidates, they present significant hurdles during disposal.

The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol), meaning standard disposal methods are insufficient and potentially hazardous. This guide provides a self-validating, step-by-step protocol for the safe segregation, handling, and destruction of this compound to ensure laboratory safety and environmental compliance.

Physicochemical Profile & Disposal Implications

Understanding the physical and chemical nature of the waste is the first step in establishing a compliant disposal protocol. The high fluorine content dictates the entire downstream lifecycle of the waste.

Table 1: Waste Characterization and Operational Implications

ParameterCharacteristicOperational Implication
Chemical Class Halogenated Organic AcidMust be strictly segregated from non-halogenated and general aqueous waste streams[1].
Physical State SolidRisk of aerosolization. Handle powders under localized exhaust ventilation.
Combustion Byproducts HF, COx, NOxHigh-temperature incineration (>1100°C) with caustic scrubbers is mandatory to neutralize corrosive hydrogen fluoride gas[2].
Material Compatibility AcidicStore in High-Density Polyethylene (HDPE). Avoid metal containers to prevent corrosion from trace HF generation.

The Causality of Waste Segregation

Why is strict segregation critical? When 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid is mixed with non-halogenated organic waste, it artificially inflates the halogen content of the bulk waste stream. Environmental Protection Agency (EPA) guidelines mandate that halogenated organic wastes undergo specific, often more expensive, treatment processes[3].

If a standard incinerator processes high-halogen waste, the resulting hydrogen fluoride (HF) gas can rapidly degrade refractory linings and exceed atmospheric emission permits. Therefore, isolating this compound into a dedicated "Halogenated Organic Waste" stream is not just a regulatory requirement; it is a fundamental safety imperative[4].

Decision Logic & Workflow

The following diagram illustrates the decision-making process for routing 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid waste based on its physical state at the time of disposal.

DisposalWorkflow A Waste Generation: 3-[3-fluoro-4-(trifluoromethyl)phenyl] prop-2-enoic Acid B Physical State? A->B C Solid Powder/Crystals B->C D Liquid / Solution B->D H Halogenated Organic Waste Stream C->H Collect in HDPE E Solvent Type? D->E F Aqueous Mixture E->F G Organic Solvent E->G F->H Adjust pH 5-9, Do NOT sewer G->H Segregate from non-halogenated I High-Temp Incineration (>1100°C) + HF Scrubbers H->I Licensed Facility

Decision workflow for the segregation and disposal of fluorinated cinnamic acid derivatives.

Step-by-Step Disposal Methodologies

To ensure trustworthiness and safety, every protocol must be a self-validating system. Do not proceed to the next step unless the verification condition is met.

Protocol A: Disposal of Solid Waste (Unused Reagent or Crystallization Yields)
  • Containment: Transfer the solid waste into a pre-labeled, wide-mouth High-Density Polyethylene (HDPE) container. Causality: HDPE is highly resistant to acidic fluorinated compounds, whereas glass or metal can degrade if trace moisture leads to HF formation.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "Halogenated Organic Solid Waste - Contains Fluorinated Acid."

  • Verification: Weigh the container and log the mass. Ensure the cap is securely tightened with a PTFE-lined lid to prevent moisture ingress.

  • Storage: Place in a designated satellite accumulation area, strictly separated from strong bases, oxidizing agents, and reactive metals.

Protocol B: Disposal of Liquid Waste (Post-Reaction Mixtures)

Often, this compound is disposed of after being dissolved in organic solvents (e.g., dichloromethane, DMF, or methanol) during synthesis.

  • Quenching: Ensure all reactive intermediates or coupling reagents in the mixture are fully quenched.

  • pH Adjustment (Self-Validating Step): If the solution is highly acidic due to the cinnamic acid derivative, carefully neutralize it. Add saturated sodium bicarbonate solution dropwise until gas evolution ceases. Verification: Use a pH strip to confirm the aqueous layer is between pH 5 and 9[1].

  • Segregation: Transfer the mixture into a dedicated "Halogenated Organic Solvent" carboy. Never pour this mixture down the drain[4].

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume to mitigate spill risks.

Protocol C: Spill Response and Decontamination
  • Isolation & PPE: Evacuate the immediate area. Don double nitrile gloves (tested to ASTM D6978), a lab coat, and chemical splash goggles.

  • Containment: For solid spills, do not sweep dry, as this aerosolizes the fluorinated dust. Lightly dampen the powder with a compatible solvent (e.g., isopropanol) and wipe it up with absorbent pads.

  • Neutralization: Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium carbonate) to neutralize any residual acid.

  • Disposal of Cleanup Materials: Place all used absorbent pads and contaminated PPE into a solid halogenated waste container for incineration[2].

Final Disposition: High-Temperature Incineration

The ultimate destruction of 3-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-enoic Acid relies on thermal oxidation. Due to the thermodynamic stability of the trifluoromethyl group, standard incineration is inadequate. The waste must be transported to a licensed facility capable of sustaining combustion temperatures above 1100°C for at least two seconds[2]. Furthermore, the facility must employ wet caustic scrubbers (using sodium hydroxide or calcium hydroxide) to capture the HF gas generated during the breakdown of the C-F bonds, converting it into inert calcium fluoride (CaF2) or sodium fluoride (NaF) salts[3].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.